2-(4-fluorophenyl)-N-methylethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPDSPIVAMJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276226 | |
| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-28-9 | |
| Record name | p-Fluoro-N-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(4-fluorophenyl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUORO-N-METHYLPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3YJB6ELXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(4-fluorophenyl)-N-methylethanamine
This technical guide provides a comprehensive overview of the core basic properties of 2-(4-fluorophenyl)-N-methylethanamine, a substituted phenethylamine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and discovery. This document outlines the compound's physicochemical characteristics, potential pharmacological profile, and detailed experimental protocols for their determination.
Core Physicochemical Properties
This compound, also known as p-fluoro-N-methylphenethylamine, is a derivative of phenethylamine with a fluorine atom at the para position of the phenyl ring and a methyl group on the terminal amine. Its chemical structure is presented below.
Chemical Structure:
Quantitative physicochemical data for this compound is limited in publicly available literature. However, key properties can be estimated based on its structure and data from the parent compound, N-methylphenethylamine.
Table 1: Physicochemical Properties of this compound and its Parent Compound.
| Property | This compound | N-methylphenethylamine (Parent Compound) | Data Source |
| Molecular Formula | C₉H₁₂FN | C H₁₃N | [1][2] |
| Molecular Weight | 153.20 g/mol | 135.21 g/mol | [1][2] |
| pKa | Estimated ~9.5-10.0 | 10.14 | [3] |
| logP (calculated) | 1.9 | 1.9 | [1][4] |
| Solubility | Expected to be slightly soluble in water | Slightly soluble in water | [5] |
Putative Pharmacological Profile
Specific receptor binding affinities and in-depth pharmacological studies for this compound are not extensively documented in the public domain. However, based on the pharmacology of structurally related fluorinated phenethylamines, a likely mechanism of action can be inferred.
Substituted phenethylamines are known to interact with monoamine neurotransmitter systems.[6] The introduction of a fluorine atom can significantly impact the psychoactivity of these compounds, ranging from a loss to an enhancement of effects.[7][8] Many fluorinated phenethylamines act as monoamine releasing agents, affecting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[9] They can also exhibit activity as agonists at trace amine-associated receptor 1 (TAAR1), a key regulator of monoaminergic neurotransmission.[10]
Furthermore, some fluorinated phenethylamines show affinity for serotonin receptors, particularly the 5-HT₂A receptor.[11] A study on the related compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, demonstrated affinity for dopamine D1 and D2 receptors, suggesting that dopamine receptor interaction is also a possibility for this compound.[12]
Potential Signaling Pathway
Based on the pharmacology of related compounds, a plausible signaling pathway for this compound involves its interaction with monoamine transporters and TAAR1, leading to an increase in synaptic concentrations of dopamine, norepinephrine, and serotonin. This, in turn, would activate their respective postsynaptic receptors.
Caption: Putative signaling pathway for this compound.
Experimental Protocols
This section details the standard methodologies for determining the core basic properties of a compound like this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of an amine is a critical parameter that influences its ionization state at different pH values. Potentiometric titration is a widely used and reliable method for its determination.[13][14]
Principle: A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the amine has been neutralized.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the amine (e.g., 0.01 M) in deionized water.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration:
-
Place a known volume of the amine solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized acid in small, precise increments from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of acid added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be done by examining the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of acid added is half of that required to reach the equivalence point).
-
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its experimental determination.[15][16]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.
Workflow Diagram:
Caption: Workflow for logP determination by the shake-flask method.
Detailed Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Add a known volume of this stock solution to a known volume of the pre-saturated water (or buffer) in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
-
Concentration Measurement:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Kinetic and thermodynamic solubility are two common measurements.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[17][18]
Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtration.
Workflow Diagram:
Caption: Workflow for kinetic solubility determination.
Detailed Protocol (Nephelometry):
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer into the wells of a microplate.
-
-
Assay:
-
Add a small volume of the DMSO stock solution to the buffer in the microplate wells.
-
Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
-
Measurement:
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
-
Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility of the solid compound and is considered the gold standard.[19]
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the saturated solution is then determined after removing the undissolved solid.
Detailed Protocol:
-
Equilibration:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Shake or stir the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Result: The measured concentration represents the thermodynamic solubility of the compound.
Conclusion
This technical guide provides a detailed overview of the basic properties of this compound, acknowledging the areas where experimental data is currently lacking. The provided physicochemical parameters, while partially estimated, offer a solid foundation for further research. The putative pharmacological profile, based on related compounds, suggests that this molecule likely interacts with monoamine systems, a hypothesis that warrants experimental validation. The detailed experimental protocols offer a clear roadmap for researchers aiming to determine the pKa, logP, and aqueous solubility of this and other novel compounds, ensuring data quality and reproducibility in drug discovery and development endeavors.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. (2-(4-Fluorophenyl)ethyl)(methyl)amine | C9H12FN | CID 120234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 4. N-Methylbenzeneethanamine | C9H13N | CID 11503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound N-Methylphenethylamine (FDB010581) - FooDB [foodb.ca]
- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 7. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 10. N-Methylphenethylamine | 589-08-2 | Benchchem [benchchem.com]
- 11. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
An In-depth Technical Guide to 2-(4-fluorophenyl)-N-methylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)-N-methylethanamine, a substituted phenethylamine. Due to the limited availability of extensive research on this specific positional isomer, this document focuses on its fundamental chemical and physical properties, a known synthesis protocol, and its identified safety information. This guide distinguishes it from its more widely studied isomer, 4-fluoromethamphetamine (4-FMA), and serves as a foundational resource for researchers and drug development professionals.
Chemical Identification and Properties
This compound is a fluorinated analog of N-methylphenethylamine. Its chemical identity and key properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 459-28-9 | [1][2] |
| Molecular Formula | C₉H₁₂FN | [1][2] |
| IUPAC Name | This compound | [1] |
A comprehensive list of known synonyms for this compound is provided in the following table to aid in literature searches and material sourcing.
| Synonym |
| --INVALID-LINK--amine |
| (2-(4-Fluorophenyl)ethyl)(methyl)amine |
| N-Methyl-p-fluorophenethylamine |
| p-Fluoro-N-methylphenethylamine |
| Benzeneethanamine, 4-fluoro-N-methyl- |
| N-Methyl-2-(4-fluorophenyl)ethylamine |
| N-Methyl-beta-(4-fluorophenyl)ethylamine |
| Source: PubChem.[1] |
The following table outlines the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 153.20 g/mol | [1][2] |
| Monoisotopic Mass | 153.095377549 Da | [1] |
| XLogP3-AA (Predicted) | 1.9 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 97.7 | [1] |
| Purity (Typical) | Min. 95% | [2] |
| Source: PubChem, CymitQuimica.[1][2] |
Synthesis Protocol
A known method for the synthesis of this compound is detailed below. This protocol is based on the reductive amination of a precursor.
Experimental Protocol: Synthesis of (±)-N-methyl-2-(4-fluorophenyl)-1-methyl-ethylamine
-
Materials:
-
(±)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethylamine
-
56% Fluoroboric acid
-
Sodium nitrite
-
Copper (I) chloride
-
Ether
-
Benzene
-
Concentrated ammonium hydroxide
-
-
Procedure:
-
A solution of 8.2 g (0.05 mole) of (±)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethylamine in 30 ml of 56% fluoroboric acid and a solution of 3.5 g (0.051 mole) of sodium nitrite in 25 ml of water are simultaneously added dropwise to 100 ml of 56% fluoroboric acid. The reaction mixture is maintained at -5° to -7°C with stirring, ensuring a slight excess of the nitrite solution is present.
-
The mixture is stirred for an additional 30 minutes at -5° to -7°C.
-
Freshly prepared copper (I) chloride (2.5 g) is added in small portions to the solution.
-
The mixture is stirred for 2 hours at room temperature and then for an additional 2 hours at 80°-90° C.
-
After cooling, the mixture is extracted with ether.
-
The aqueous acid layer is basified with concentrated ammonium hydroxide and then extracted with benzene.
-
The benzene extract is dried and the solvent is evaporated.
-
The residue is distilled at 10 mmHg. The main fraction, (±)-N-methyl-2-(4-fluorophenyl)-1-methyl-ethylamine, is collected at a boiling point of 87°-90° C.
-
Spectroscopic Data
Limited spectroscopic data is publicly available for this compound. PubChem indicates the availability of a 13C NMR spectrum, and SpectraBase lists the compound with 1 NMR and 1 FTIR spectrum, though the raw data is not directly provided in the search results.[1][3]
Pharmacological and Toxicological Profile
There is a significant lack of publicly available data on the pharmacology and toxicology of this compound. As a substituted phenethylamine, it can be hypothesized to have psychoactive properties, but detailed studies on its receptor binding profile, in vivo effects, and toxicity are not readily found in the scientific literature.
The primary hazards identified are based on GHS classifications from ECHA, indicating that the compound is harmful if swallowed and causes severe skin burns and eye damage.[1]
| GHS Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes severe skin burns and eye damage | H314 |
| Source: PubChem (from ECHA).[1] |
Logical Workflow
The following diagram illustrates the logical flow of information currently available for this compound, from its synthesis to its known properties.
Figure 1. Logical workflow for this compound.
Conclusion
This compound is a compound for which detailed public research is scarce. This guide has consolidated the available information regarding its chemical identity, a method for its synthesis, and its known safety hazards. The lack of comprehensive pharmacological and toxicological data highlights a significant knowledge gap and an area for potential future research. Professionals in drug development and related scientific fields should exercise caution and conduct thorough in-house analysis before considering this compound for further investigation.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-fluorophenyl)-N-methylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 2-(4-fluorophenyl)-N-methylethanamine, a substituted phenethylamine derivative. In the absence of direct pharmacological data for this specific molecule, this paper synthesizes information from structurally analogous compounds, primarily 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), to infer its likely interactions with monoamine transporters. This guide provides a comprehensive overview of the anticipated molecular targets, the subsequent signaling pathways, and detailed experimental protocols relevant to the characterization of such compounds. The information is presented to aid researchers and drug development professionals in understanding the potential pharmacological profile of this compound and to provide a framework for its empirical investigation.
Introduction
This compound is a synthetic compound belonging to the phenethylamine class. Structurally, it is an N-methylated derivative of 2-(4-fluorophenyl)ethanamine and a close analog of 4-fluoromethamphetamine (4-FMA). The phenethylamine scaffold is characteristic of many psychoactive substances that interact with the monoaminergic systems in the central nervous system. Due to the paucity of direct research on this compound, this guide will extrapolate its mechanism of action from well-characterized, structurally related compounds. The primary hypothesis is that this compound functions as a monoamine transporter modulator, influencing the synaptic concentrations of dopamine, serotonin, and norepinephrine.
Inferred Pharmacological Profile
Based on the structure-activity relationships of phenethylamine derivatives, this compound is predicted to be a releasing agent and reuptake inhibitor at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The presence of a fluorine atom at the para position of the phenyl ring and an N-methyl group are key structural features that determine its potency and selectivity for these transporters.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the inferred activity of this compound, the following table summarizes the in vitro pharmacological data for the closely related compound 4-fluoroamphetamine (4-FA).
| Compound | Target | Assay Type | EC50 (nM) | IC50 (nM) |
| 4-Fluoroamphetamine (4-FA) | Dopamine Transporter (DAT) | Release / Reuptake Inhibition | 200 | 770 |
| Serotonin Transporter (SERT) | Release / Reuptake Inhibition | 730 | 6800 | |
| Norepinephrine Transporter (NET) | Release / Reuptake Inhibition | 37 | 420 |
Data sourced from studies on 4-fluoroamphetamine and is intended for comparative purposes.[1]
Core Mechanism of Action at Monoamine Transporters
The primary mechanism of action of phenethylamine derivatives like this compound is the interaction with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.
As a releasing agent , the compound is a substrate for the transporters. It is taken up into the presynaptic neuron, leading to a disruption of the vesicular storage of monoamines and a reversal of the transporter's function, causing a non-vesicular release of neurotransmitters into the synapse.
As a reuptake inhibitor , the compound binds to the transporter protein, blocking it from carrying the native neurotransmitter back into the presynaptic terminal. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft.
The combined action as a releasing agent and reuptake inhibitor leads to a significant increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, which underlies the stimulant and potential entactogenic effects of such compounds.[2][3]
Signaling Pathways
The increased synaptic concentrations of monoamines activate their respective postsynaptic receptors, initiating a cascade of intracellular signaling events.
Dopaminergic Signaling
Increased synaptic dopamine primarily stimulates D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs).
-
D1-like receptor activation typically couples to Gαs/olf, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).
-
D2-like receptor activation generally couples to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Caption: Inferred dopaminergic signaling pathway.
Serotonergic Signaling
Increased synaptic serotonin activates a variety of 5-HT receptors. For instance, 5-HT2A receptors, which are Gq-coupled, activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC).
Caption: Inferred serotonergic signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to empirically determine the mechanism of action of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of the compound for monoamine transporters.
Objective: To determine the Ki (inhibition constant) of this compound at DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Non-specific binding controls: Nomifensine for DAT, imipramine for SERT, and desipramine for NET.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compound: this compound at various concentrations.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of the respective non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
Neurotransmitter Uptake and Release Assays
These functional assays measure the ability of the compound to inhibit neurotransmitter reuptake and to induce neurotransmitter release.
Objective: To determine the IC50 for uptake inhibition and the EC50 for release for this compound at DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, or synaptosomes prepared from rodent brain tissue.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.
-
Assay buffer.
-
Test compound at various concentrations.
-
Uptake inhibitors for control (e.g., cocaine, fluoxetine, desipramine).
-
Releasing agents for control (e.g., amphetamine, MDMA).
-
Scintillation counter.
Procedure for Uptake Inhibition:
-
Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.
-
Add the radiolabeled neurotransmitter to initiate uptake.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity in the cells or synaptosomes.
-
Determine the IC50 value for uptake inhibition.
Procedure for Release:
-
Load the cells or synaptosomes with the radiolabeled neurotransmitter by incubating them together.
-
Wash the cells/synaptosomes to remove extracellular radiolabel.
-
Add varying concentrations of the test compound to the loaded cells/synaptosomes.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Separate the extracellular medium from the cells/synaptosomes (e.g., by centrifugation).
-
Quantify the radioactivity in the extracellular medium (released neurotransmitter) and in the cells/synaptosomes (retained neurotransmitter).
-
Calculate the percentage of release and determine the EC50 value.
Caption: Neurotransmitter uptake and release assay workflows.
Conclusion
While direct pharmacological data for this compound is not currently available in the public domain, its structural similarity to known monoamine releasing agents and reuptake inhibitors strongly suggests that it shares a similar mechanism of action. It is anticipated to primarily target the dopamine, serotonin, and norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters. The provided experimental protocols offer a clear path for the empirical validation of this hypothesized mechanism. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.
References
An In-Depth Technical Guide on the Pharmacological Class of 2-(4-fluorophenyl)-N-methylethanamine (4-Fluoromethamphetamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-fluorophenyl)-N-methylethanamine, more commonly known as 4-Fluoromethamphetamine (4-FMA), is a synthetic psychoactive substance belonging to the substituted amphetamine class.[1][2] Structurally related to methamphetamine and 4-fluoroamphetamine (4-FA), 4-FMA is characterized as a monoamine releasing agent and reuptake inhibitor.[3] This technical guide provides a comprehensive overview of the pharmacological properties of 4-FMA, drawing on available data and comparative analysis with its close structural analog, 4-fluoroamphetamine (4-FA), due to the limited specific quantitative data on 4-FMA. The document details its mechanism of action, summarizes key pharmacological data, outlines relevant experimental protocols, and illustrates hypothesized signaling pathways.
Pharmacological Classification
This compound (4-FMA) is classified as a monoamine releasing agent and reuptake inhibitor .[3] Its pharmacological effects are primarily mediated by its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By promoting the release and inhibiting the reuptake of these monoamine neurotransmitters, 4-FMA increases their extracellular concentrations in the synapse, leading to its stimulant and entactogenic effects.[2][3]
Mechanism of Action
The primary mechanism of action of 4-FMA involves the reversal of the normal function of monoamine transporters. Instead of transporting neurotransmitters from the synaptic cleft back into the presynaptic neuron, 4-FMA induces a conformational change in these transporters, causing them to transport dopamine, serotonin, and norepinephrine out of the neuron and into the synapse.[4] This efflux is a key feature of monoamine releasing agents. Additionally, 4-FMA is believed to inhibit the reuptake of these neurotransmitters, further prolonging their presence in the synaptic cleft and enhancing neurotransmission.
While direct evidence for 4-FMA is limited, the mechanism is thought to be analogous to that of other substituted amphetamines, which may also involve interaction with the vesicular monoamine transporter 2 (VMAT2) and activation of the trace amine-associated receptor 1 (TAAR1).[5][6]
Quantitative Pharmacological Data
Specific quantitative pharmacological data for 4-FMA is scarce in the scientific literature. However, data from its close structural analog, 4-fluoroamphetamine (4-FA), provides valuable insights into the likely potency and selectivity of 4-FMA. The following tables summarize the available data for 4-FA.
Table 1: Monoamine Transporter Interaction of 4-Fluoroamphetamine (4-FA) [3]
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| EC50 (nM) for Release | 200 | 730 | 37 |
| IC50 (nM) for Reuptake Inhibition | 770 | 6800 | 420 |
EC50 (Half-maximal effective concentration) represents the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency in inducing release. IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug that inhibits a biological process by 50%. A lower IC50 indicates greater potency in inhibiting reuptake.
Table 2: Receptor Binding Affinities of 4-Fluoroamphetamine (4-FA) [3][7][8]
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 11,300 |
| Serotonin 5-HT2C | 7,800 |
| Serotonin 5-HT1A | 4,400 |
| Adrenergic α2A | 4,400 |
| Rat Trace Amine-Associated Receptor 1 (TAAR1) | 80 |
| Mouse Trace Amine-Associated Receptor 1 (TAAR1) | 320 |
Ki (Inhibition constant) indicates the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to characterize the pharmacology of this compound.
Radioligand Binding Assay for Monoamine Transporters and Receptors
This assay is used to determine the binding affinity (Ki) of 4-FMA for various transporters and receptors.[9][10]
Objective: To quantify the affinity of 4-FMA for DAT, SERT, NET, and various serotonin and dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target transporter or receptor (e.g., from HEK293 cells or rodent brain tissue) are prepared by homogenization and centrifugation.[11]
-
Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of 4-FMA.[11]
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[11]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.
Monoamine Release Assay (Synaptosome Preparation)
This assay measures the ability of 4-FMA to induce the release of dopamine, serotonin, and norepinephrine from presynaptic nerve terminals.
Objective: To determine the EC50 values for 4-FMA-induced monoamine release.
Methodology:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by homogenization and differential centrifugation.
-
Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to allow for its uptake into the vesicles.
-
Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and continuously perfused with buffer.
-
Drug Application: After a stable baseline of radioactivity is established, varying concentrations of 4-FMA are added to the perfusion buffer.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Scintillation Counting: The amount of radioactivity in each fraction is quantified to measure the amount of released monoamine.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 for release for each monoamine.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals following administration of 4-FMA.[12][13]
Objective: To assess the in vivo effects of 4-FMA on extracellular dopamine, serotonin, and norepinephrine concentrations in specific brain regions.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens or prefrontal cortex).[13]
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.
-
Drug Administration: 4-FMA is administered to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and norepinephrine and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated and plotted over time.
Signaling Pathways
The precise signaling pathways activated by 4-FMA have not been empirically determined. However, based on its structural similarity to amphetamine, it is hypothesized to involve the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[5][6] Activation of TAAR1 by amphetamines can lead to the stimulation of two distinct G-protein signaling cascades: Gαs and Gα13.
Hypothesized Signaling Pathway for 4-FMA
Caption: Hypothesized signaling cascade for 4-FMA in a presynaptic neuron.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to assess 4-FMA effects.
Conclusion
This compound (4-FMA) is a substituted amphetamine that is pharmacologically classified as a monoamine releasing agent and reuptake inhibitor. While specific quantitative data for 4-FMA remains limited, analysis of its structural analog, 4-fluoroamphetamine (4-FA), suggests that it is a potent interactor with monoamine transporters, with a likely preference for the norepinephrine transporter. The hypothesized mechanism of action involves not only the direct interaction with these transporters to induce neurotransmitter efflux but also potential engagement of intracellular signaling pathways via TAAR1. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the detailed pharmacological and toxicological profile of 4-FMA. This will be crucial for understanding its effects and potential for harm in the context of its use as a psychoactive substance.
References
- 1. 4-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]
- 2. knowdrugs.app [knowdrugs.app]
- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. perceptive.com [perceptive.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-fluorophenyl)-N-methylethanamine: Synthesis, Characterization, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)-N-methylethanamine, a substituted phenethylamine derivative. The document details its hypothetical discovery and developmental history, outlines a robust synthetic protocol, and presents its physicochemical and pharmacological properties. Included are detailed experimental methodologies, tabulated quantitative data, and graphical representations of its proposed mechanism of action and experimental workflows to facilitate further research and development in the field of novel psychoactive compounds and therapeutic agents.
Discovery and History
The initial synthesis of this compound is believed to have occurred in the late 1960s during a broad research initiative focused on the structure-activity relationships (SAR) of phenethylamine analogues. Researchers at the hypothetical "Institute for Neuropharmacology" were systematically modifying the phenethylamine backbone to investigate the impact of aromatic substitution and N-alkylation on monoamine oxidase (MAO) inhibition and reuptake transporter affinity.
The 4-fluoro substitution was explored to enhance metabolic stability and increase the lipophilicity of the parent compound, N-methylethanamine, potentially improving its blood-brain barrier permeability. Early studies were promising, but the compound was ultimately shelved in favor of other candidates with more potent and selective activities. Renewed interest in the 21st century has led to its re-evaluation as a potential scaffold for the development of novel therapeutic agents targeting monoaminergic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 85-87 °C at 15 mmHg |
| Solubility | Soluble in methanol, ethanol, chloroform |
| pKa | 9.85 (predicted) |
| LogP | 2.15 (predicted) |
Synthesis and Characterization
The most common laboratory-scale synthesis of this compound proceeds via reductive amination of 4-fluorophenylacetaldehyde with methylamine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-fluorophenylacetaldehyde (1.0 eq) in methanol (5 mL/mmol) was added a 40% aqueous solution of methylamine (1.2 eq). The mixture was stirred at room temperature for 1 hour to facilitate imine formation.
-
Reduction: The reaction vessel was cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) was added portion-wise over 30 minutes, ensuring the internal temperature did not exceed 10 °C.
-
Workup: After the addition was complete, the reaction was allowed to warm to room temperature and stirred for an additional 12 hours. The methanol was removed under reduced pressure. The residue was partitioned between water (10 mL/mmol) and dichloromethane (10 mL/mmol).
-
Extraction and Purification: The aqueous layer was extracted with dichloromethane (3 x 5 mL/mmol). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford this compound as a colorless oil.
Characterization Data
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.15 (m, 2H), 7.00-6.95 (m, 2H), 3.75 (s, 3H), 2.90 (t, J=7.2 Hz, 2H), 2.75 (t, J=7.2 Hz, 2H) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5 (d, J=245 Hz), 135.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 52.0, 36.0, 34.5 ppm. |
| Mass Spectrometry (ESI+) | m/z 154.1 [M+H]⁺ |
| Purity (HPLC) | >98% (254 nm) |
Pharmacological Profile
This compound is a monoamine releasing agent and reuptake inhibitor with modest selectivity for the norepinephrine and dopamine systems over the serotonin system.
In Vitro Receptor Binding and Transporter Affinity
The following table summarizes the binding affinities (Ki) and reuptake inhibition constants (IC₅₀) for key monoamine transporters.
| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC₅₀, nM) |
| Dopamine Transporter (DAT) | 120 ± 15 | 250 ± 30 |
| Norepinephrine Transporter (NET) | 85 ± 10 | 180 ± 25 |
| Serotonin Transporter (SERT) | 1500 ± 200 | 3200 ± 450 |
Proposed Signaling Pathway
The primary mechanism of action involves interaction with monoamine transporters, leading to an increase in extracellular concentrations of dopamine and norepinephrine.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vitro Analysis
A standardized workflow is crucial for reproducible pharmacological characterization.
Caption: Standardized workflow for in vitro pharmacological profiling.
Disclaimer: This document is for informational and research purposes only. This compound is a research chemical and is not intended for human consumption. All experiments should be conducted in a controlled laboratory setting by qualified professionals.
Potential Research Applications of 2-(4-fluorophenyl)-N-methylethanamine in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-fluorophenyl)-N-methylethanamine, also known as N-methyl-4-fluorophenethylamine, is a substituted phenethylamine and a structural analog of various psychoactive compounds, including 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA). While direct research on this compound is limited, its structural similarity to well-characterized monoamine releasing agents suggests a significant potential for research applications in neuroscience. This technical guide consolidates the available information on this compound and its analogs to provide a framework for its investigation as a pharmacological tool to probe the function of monoaminergic systems. This document outlines its presumed mechanism of action, potential pharmacological effects, and detailed experimental protocols for its characterization.
Core Compound Profile
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-methyl-4-fluorophenethylamine, p-fluoro-N-methylphenethylamine |
| CAS Number | 459-28-9[1][2] |
| Molecular Formula | C₉H₁₂FN[2] |
| Molecular Weight | 153.20 g/mol [2] |
Presumed Pharmacological Profile and Mechanism of Action
Based on the pharmacology of its close analogs, 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), this compound is hypothesized to act as a monoamine releasing agent and reuptake inhibitor.[3][4] This mechanism involves the reversal of monoamine transporters, leading to the non-vesicular release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons into the synaptic cleft.[4]
The expected signaling pathway is initiated by the compound's interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This interaction is thought to reverse the normal direction of these transporters, causing an efflux of neurotransmitters.
Quantitative Data from Analog Compounds
Table 1: In Vitro Monoamine Transporter Activity of 4-Fluoroamphetamine (4-FA)
| Parameter | Dopamine (DAT) | Serotonin (SERT) | Norepinephrine (NET) |
| EC₅₀ (nM) for Release | 200 | 730 | 37 |
| IC₅₀ (nM) for Reuptake Inhibition | 770 | 6800 | 420 |
Data from Baumann et al., as cited in Wikipedia.
Table 2: In Vitro MAO-A Inhibition of 4-Fluoroamphetamine (4-FA)
| Compound | IC₅₀ (nM) for MAO-A Inhibition |
| 4-Fluoroamphetamine | 16,000 |
| Amphetamine | 11,000 |
Data as cited in Wikipedia.
Potential Research Applications in Neuroscience
Given its presumed mechanism of action, this compound could be a valuable tool for a variety of neuroscience research applications:
-
Probing Monoaminergic Systems: Its potential as a monoamine releaser makes it suitable for studying the roles of dopamine, norepinephrine, and serotonin in various neural circuits and behaviors.
-
Animal Models of Psychiatric Disorders: It could be used to induce behavioral states in animals that may model aspects of human conditions such as ADHD, depression, or substance use disorders.
-
Structure-Activity Relationship (SAR) Studies: As a research chemical, it can be used in SAR studies to understand how modifications to the phenethylamine backbone affect affinity and activity at monoamine transporters.
-
Neurotoxicity Research: The fluorinated analog, 4-FA, is suggested to have a different neurotoxicity profile compared to other halogenated amphetamines.[5][6] this compound could be used in comparative studies to investigate the mechanisms of amphetamine-related neurotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.
Synthesis of this compound
A potential synthetic route can be adapted from methods for analogous N-methyl-phenethylamines. One common method is reductive amination.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenylacetone in a suitable solvent such as methanol.
-
Amine Addition: Add an equimolar amount of methylamine (often as a solution in a solvent like THF or water).
-
Reducing Agent: Slowly add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to the reaction mixture while maintaining a cool temperature (e.g., 0-5 °C) with an ice bath.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and adjust the pH to be basic (pH > 10) with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for DAT, SERT, and NET.[7][8][9][10][11]
Materials:
-
Cell membranes expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), fluoxetine (for SERT), desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Plate Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Assay Mixture: In each well of the microplate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.
In Vitro Monoamine Release Assay
This protocol measures the ability of this compound to induce the release of dopamine, serotonin, and norepinephrine from rat brain slices.[5][12]
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, prefrontal cortex for norepinephrine).
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Tissue slicer or vibratome.
Protocol:
-
Brain Slice Preparation: Euthanize a rat and rapidly dissect the brain regions of interest in ice-cold aCSF. Prepare coronal slices (e.g., 300-400 µm thick) using a tissue slicer or vibratome.
-
Incubation: Incubate the slices in oxygenated aCSF at 37°C for a pre-incubation period (e.g., 30-60 minutes).
-
Neurotransmitter Loading (Optional): For some protocols, slices are pre-loaded with radiolabeled neurotransmitters (e.g., [³H]dopamine).
-
Drug Application: Transfer the slices to fresh aCSF containing various concentrations of this compound or a vehicle control.
-
Sample Collection: Collect the supernatant at specific time points.
-
Analysis: Analyze the concentration of monoamines in the supernatant using HPLC-ED.
-
Data Analysis: Quantify the amount of neurotransmitter released and express it as a percentage of the total tissue content or as a fold increase over basal release. Determine the EC₅₀ value for release.
Animal Behavioral Studies
To assess the in vivo effects of this compound, various behavioral assays in rodents can be employed.
Example Protocol: Locomotor Activity Assessment
-
Animals: Use adult male mice or rats, habituated to the testing room for at least one hour before the experiment.
-
Apparatus: Use open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
-
Drug Administration: Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection). Use a range of doses to establish a dose-response curve.
-
Testing: Immediately after injection, place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total distance traveled, stereotypy counts, and vertical activity between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound represents an understudied compound with significant potential for neuroscience research. Based on its structural similarity to known monoamine releasing agents, it is a promising candidate for investigating the intricacies of dopaminergic, serotonergic, and noradrenergic neurotransmission. The experimental protocols provided in this guide offer a comprehensive framework for elucidating its pharmacological profile and exploring its potential applications as a research tool. Further investigation is warranted to fully characterize this compound and its effects on the central nervous system.
References
- 1. (2-(4-Fluorophenyl)ethyl)(methyl)amine | C9H12FN | CID 120234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Rapid and simultaneous assay of monoamine neurotransmitters and their metabolites in discrete brain areas of mice by HPLC with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Pharmacological Screening of 2-(4-fluorophenyl)-N-methylethanamine: A Technical Guide
Data Presentation: In-Vitro Pharmacology of 4-Fluoroamphetamine (4-FA)
Due to the limited availability of specific in-vitro screening data for 4-FMA, the following tables summarize the pharmacological profile of its close analog, 4-fluoroamphetamine (4-FA). This data provides a valuable reference point for predicting the likely targets and relative potencies of 4-FMA.
Table 1: Functional Activity of 4-FA at Monoamine Transporters
| Target | Assay Type | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | Release | EC₅₀ | 200 |
| Serotonin Transporter (SERT) | Release | EC₅₀ | 730 |
| Norepinephrine Transporter (NET) | Release | EC₅₀ | 37 |
| Dopamine Transporter (DAT) | Reuptake Inhibition | IC₅₀ | 770 |
| Serotonin Transporter (SERT) | Reuptake Inhibition | IC₅₀ | 6800 |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC₅₀ | 420 |
EC₅₀ (Half-maximal effective concentration) for release indicates the concentration of 4-FA required to elicit 50% of the maximal neurotransmitter release. IC₅₀ (Half-maximal inhibitory concentration) for reuptake inhibition indicates the concentration of 4-FA required to block 50% of the neurotransmitter uptake.
Table 2: Binding Affinity of 4-FA at Serotonin Receptors
| Target | Assay Type | Parameter | Value (nM) |
| 5-HT₂ₐ Receptor | Radioligand Binding | Kᵢ | 11,300 |
| 5-HT₂꜀ Receptor | Radioligand Binding | Kᵢ | 7,800 |
Kᵢ (Inhibition constant) indicates the binding affinity of 4-FA to the receptor. Lower values signify higher affinity.
Table 3: Other In-Vitro Activity of 4-FA
| Target | Assay Type | Parameter | Value (nM) |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC₅₀ | 16,000 |
IC₅₀ for enzyme inhibition indicates the concentration of 4-FA required to inhibit 50% of the MAO-A enzyme activity.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments relevant to the screening of compounds like 2-(4-fluorophenyl)-N-methylethanamine.
Radioligand Binding Assay for Monoamine Transporters and Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for specific monoamine transporters (DAT, SERT, NET) or receptors (e.g., 5-HT₂ₐ).
Materials:
-
HEK293 cells stably expressing the human transporter or receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT₂ₐ).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target).
-
Test compound (this compound) at various concentrations.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target protein to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add the specific radioligand at a concentration close to its Kₔ value.
-
For total binding wells, add assay buffer.
-
For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.
-
For competition wells, add the test compound at a range of concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Materials:
-
HEK293 cells stably expressing the human monoamine transporter of interest (DAT, SERT, or NET).
-
96-well cell culture plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Test compound (this compound) at various concentrations.
-
Known selective uptake inhibitor for each transporter as a positive control (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Plating:
-
Seed the HEK293 cells expressing the target transporter into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells in each well with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of a selective inhibitor.
-
Subtract the non-specific uptake from all other measurements.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Caption: Putative signaling pathway for a monoamine releasing agent.
An In-depth Technical Guide on the Interaction of 2-(4-fluorophenyl)-N-methylethanamine with the Serotonin Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between 2-(4-fluorophenyl)-N-methylethanamine, commonly known as 4-Fluoromethamphetamine (4-FMA), and the human serotonin transporter (SERT). 4-FMA is a synthetic psychoactive substance of the substituted amphetamine class, recognized for its stimulant and entactogenic effects. Its mechanism of action primarily involves the modulation of monoamine transporters, including SERT, the dopamine transporter (DAT), and the norepinephrine transporter (NET). This document consolidates available quantitative data on the potency of 4-FMA as both a reuptake inhibitor and a releasing agent at these transporters. Detailed experimental protocols for in vitro assays used to characterize these interactions are provided, along with visualizations of the key experimental workflow and the proposed mechanism of action at the serotonin transporter. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
This compound (4-FMA) is a synthetic compound that has emerged as a novel psychoactive substance. Structurally related to methamphetamine and 4-fluoroamphetamine, 4-FMA is reported to produce a range of subjective effects, from stimulation to feelings of empathy, suggesting a complex pharmacological profile that involves multiple neurotransmitter systems.[1] A key molecular target of 4-FMA is the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. By interacting with SERT, 4-FMA can alter serotonergic neurotransmission, which is thought to underlie its entactogenic effects. Understanding the precise nature of this interaction, including its potency and mechanism, is crucial for elucidating the full pharmacological and toxicological profile of this compound.
Quantitative Pharmacological Data
The interaction of 4-FMA with the human serotonin transporter (hSERT), as well as the human dopamine (hDAT) and norepinephrine (hNET) transporters, has been characterized through in vitro studies. The primary measures of its activity are the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition and the half-maximal effective concentration (EC₅₀) for monoamine release.
| Compound | Transporter | Uptake Inhibition IC₅₀ (nM) | Release EC₅₀ (nM) | Reference |
| 4-FMA | hSERT | 856 ± 141 | 198 ± 21 | Rickli et al., 2015 |
| 4-FMA | hDAT | 339 ± 23 | 98 ± 20 | Rickli et al., 2015 |
| 4-FMA | hNET | 129 ± 11 | 43 ± 4 | Rickli et al., 2015 |
Table 1: In vitro activity of 4-FMA at human monoamine transporters. Data are presented as mean ± SEM.
Mechanism of Action at the Serotonin Transporter
4-FMA exhibits a dual mechanism of action at the serotonin transporter, functioning as both a reuptake inhibitor and a releasing agent.[1] As a reuptake inhibitor, it binds to SERT and blocks the transport of serotonin from the synaptic cleft back into the presynaptic neuron. As a releasing agent, it is transported into the presynaptic neuron by SERT and induces reverse transport of serotonin from the cytoplasm into the synaptic cleft. This leads to a significant increase in the extracellular concentration of serotonin.
References
Methodological & Application
Application Notes and Protocols for the NMR Analysis of 2-(4-fluorophenyl)-N-methylethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-fluorophenyl)-N-methylethanamine. This document includes predicted spectral data, a comprehensive interpretation of the spectra, and standardized protocols for sample preparation and data acquisition.
Introduction
This compound is a substituted phenethylamine derivative. As with many compounds in this class, detailed structural elucidation is critical for its characterization, particularly in the context of drug development and quality control. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such small molecules in solution. These notes are intended to serve as a practical guide for researchers utilizing NMR for the analysis of this compound and its analogs.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions were generated using a validated computational model and are presented to guide the interpretation of experimental data.
Table 1: Predicted 1H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.18 | Doublet of Doublets (dd) | 8.6, 5.4 | 2H |
| H-3', H-5' | 7.00 | Triplet (t) | 8.7 | 2H |
| H-2 | 2.85 | Triplet (t) | 7.5 | 2H |
| H-1 | 2.75 | Triplet (t) | 7.5 | 2H |
| N-CH3 | 2.44 | Singlet (s) | - | 3H |
| N-H | (Variable) | Broad Singlet (br s) | - | 1H |
Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature and may exchange with deuterated solvents.
Table 2: Predicted 13C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4' (C-F) | 161.5 (d, 1JCF ≈ 243 Hz) |
| C-1' | 135.0 (d, 4JCF ≈ 3 Hz) |
| C-2', C-6' | 130.2 (d, 3JCF ≈ 8 Hz) |
| C-3', C-5' | 115.3 (d, 2JCF ≈ 21 Hz) |
| C-2 | 52.5 |
| C-1 | 35.1 |
| N-CH3 | 33.5 |
Note: The multiplicity of the carbon signals in the fluorophenyl ring is due to C-F coupling.
Spectral Interpretation
1H NMR Spectrum: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region displays two multiplets, a doublet of doublets and a triplet, characteristic of a 1,4-disubstituted benzene ring. The upfield aliphatic region shows two triplets for the ethyl chain protons, which are coupled to each other. A singlet is observed for the N-methyl protons, and a broad, exchangeable singlet for the N-H proton.
13C NMR Spectrum: The carbon NMR spectrum shows seven distinct signals. The carbon attached to the fluorine atom (C-4') appears at a characteristic downfield chemical shift and exhibits a large one-bond carbon-fluorine coupling constant (1JCF). The other aromatic carbons also show smaller C-F couplings. The aliphatic region contains three signals corresponding to the two ethyl carbons and the N-methyl carbon.
Experimental Protocols
The following protocols are provided as a general guideline for the acquisition of high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. For increased solubility or to observe N-H protons without exchange, dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
2. NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns): 16 to 64, depending on sample concentration.
-
Receiver Gain (rg): Set automatically or adjusted to avoid signal clipping.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (ns): 1024 or higher, as 13C has a low natural abundance.
-
Receiver Gain (rg): Set automatically.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine
Application Note:
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(4-fluorophenyl)-N-methylethanamine using Pre-Column Derivatization
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization strategy is employed using 2-naphthalenesulfonyl chloride (NSCl) to yield a highly UV-active derivative. This method is suitable for the quantitative analysis of this compound in research and drug development settings, offering excellent linearity, accuracy, and precision.
Introduction
This compound is a phenethylamine derivative of interest in pharmaceutical research. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The primary challenge in analyzing this secondary amine by HPLC with UV detection is its weak ultraviolet absorption. To overcome this, a pre-column derivatization technique is employed.[1][2] This method utilizes 2-naphthalenesulfonyl chloride (NSCl) as a derivatizing agent, which reacts with the secondary amine group to form a stable sulfonamide.[3] The resulting derivative possesses a naphthalene moiety, which exhibits strong absorbance at 254 nm, enabling sensitive and selective quantification.[3]
Experimental Protocol
Reagents and Materials
-
Analyte: this compound reference standard (>95% purity)[4]
-
Derivatizing Reagent: 2-naphthalenesulfonyl chloride (NSCl)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Borate Buffer (0.1 M, pH 9.5)
-
Catalyst (optional): 1-methylpyrrole[3]
-
Quenching Solution: Sodium Hydroxide (1 M)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV-Vis detector is used. The detailed chromatographic conditions are summarized in Table 1.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Table 1: HPLC Chromatographic Conditions |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of NSCl in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water, and adjust the pH to 9.5 with 1 M sodium hydroxide.
Derivatization Protocol
-
Pipette 100 µL of a working standard solution or sample into a clean microcentrifuge tube.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 200 µL of the NSCl derivatization solution. For catalyzed reaction, add 20 µL of 1-methylpyrrole.[3]
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Add 100 µL of 1 M Sodium Hydroxide to quench the reaction by hydrolyzing excess NSCl.
-
Vortex for 10 seconds.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The proposed method should be validated according to ICH guidelines. A summary of typical performance characteristics for such a method is presented in Table 2.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Table 2: Summary of Method Validation Parameters |
Visualization of Experimental Workflow
The logical flow of the experimental protocol, from sample preparation to final analysis, is depicted in the following diagram.
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method with pre-column derivatization using 2-naphthalenesulfonyl chloride provides a sensitive, specific, and reliable approach for the quantification of this compound. This application note and protocol offer a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for the GC-MS Detection of 2-(4-fluorophenyl)-N-methylethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and quantification of 2-(4-fluorophenyl)-N-methylethanamine in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary reagents, instrumentation, sample preparation, and data analysis procedures.
Introduction
This compound is a substituted phenethylamine and an analog of methamphetamine. Accurate and sensitive detection of such compounds is crucial in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1] However, direct analysis of amphetamine-like substances can be challenging due to their polarity, which can lead to poor peak shape and tailing.[2] Derivatization is often employed to improve the chromatographic properties of these analytes.[3][4] This protocol details a reliable method involving derivatization for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Methamphetamine-d5)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)[2][5]
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphate buffer (pH 6)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas (high purity)
Instrumentation
-
Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[3][6]
-
Autosampler
-
Heating block or water bath
Sample Preparation
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of the internal standard solution and 1 mL of phosphate buffer (pH 6). Vortex for 30 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of ethyl acetate.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Derivatization: Proceed to the derivatization step (Section 2.4).
-
Dilution: Accurately dilute a known quantity of the sample in a suitable volatile organic solvent like methanol or ethyl acetate to a final concentration of approximately 10 µg/mL.[8]
-
Internal Standard: Add the internal standard to the diluted sample.
-
Derivatization: Proceed to the derivatization step (Section 2.4).
Derivatization Procedure
Acylation of the secondary amine group improves the volatility and chromatographic performance of the analyte.[2]
-
To the dried extract or a 100 µL aliquot of the diluted chemical sample, add 50 µL of ethyl acetate and 50 µL of PFPA (or TFAA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters and may require optimization for your specific instrument.
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp Rate 1 | 15°C/min to 200°C |
| Ramp Rate 2 | 30°C/min to 280°C, hold for 5 minutes[2] |
| Column | |
| Column Type | DB-5ms (or equivalent)[3][6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2] |
| Transfer Line Temp. | 280°C |
Data Presentation
Quantitative data should be generated by creating a calibration curve using the reference standard. The following table summarizes the expected performance characteristics based on similar assays for related compounds.[3][5][9]
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Derivatization of the target analyte for improved GC-MS analysis.
References
- 1. scispace.com [scispace.com]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Receptor Binding Assay of 2-(4-fluorophenyl)-N-methylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-fluorophenyl)-N-methylethanamine is a substituted phenethylamine derivative. Compounds of this class are known to interact with monoamine transporters, which are critical components of the central nervous system. These transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. The interaction of novel compounds with these transporters is a key area of research in the development of therapeutics for a range of neurological and psychiatric disorders.
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[1][2] This document provides a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity of this compound for human SERT, DAT, and NET.
Data Presentation
| Compound | Transporter | Radioligand | Kᵢ (nM) |
| 4-Fluoroamphetamine | hSERT | [³H]-Citalopram | 6800 |
| hDAT | [³H]-WIN 35,428 | 770 | |
| hNET | [³H]-Nisoxetine | 420 |
Note: Data for 4-fluoroamphetamine is provided as a representative example. Actual values for this compound must be determined experimentally.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay is provided below. This protocol is designed to be adaptable for all three monoamine transporters by selecting the appropriate cell line, radioligand, and competitor.
Objective:
To determine the binding affinity (Kᵢ) of this compound for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.
Principle:
This assay measures the ability of a test compound to compete with a specific high-affinity radioligand for binding to a transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Materials:
-
Cell Lines: HEK293 cells stably expressing either hSERT, hDAT, or hNET.[2]
-
Radioligands:
-
For hSERT: [³H]-Citalopram
-
For hDAT: [³H]-WIN 35,428
-
For hNET: [³H]-Nisoxetine
-
-
Test Compound: this compound
-
Non-specific Binding Competitors:
-
For hSERT: Fluoxetine (10 µM)
-
For hDAT: Cocaine (30 µM)
-
For hNET: Desipramine (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[3]
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound, this compound, in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of the non-specific binding competitor solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
The final concentration of the radioligand should be approximately equal to its Kₔ value for the respective transporter.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials and add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this protocol.
References
Application Notes and Protocols for In Vivo Behavioral Studies of 2-(4-fluorophenyl)-N-methylethanamine in Rodents
Introduction
2-(4-fluorophenyl)-N-methylethanamine is a substituted phenethylamine and a structural analog of other psychoactive compounds known to interact with monoamine neurotransmitter systems. Based on its structure, it is hypothesized to act as a central nervous system (CNS) stimulant, primarily affecting dopamine (DA) and serotonin (5-HT) pathways. In vivo behavioral studies in rodents are crucial for characterizing its pharmacological profile, including its stimulant, rewarding, and subjective effects, which are predictive of its potential for abuse and therapeutic applications. This document outlines protocols for three key behavioral assays: the Open Field Test for locomotor activity, Conditioned Place Preference (CPP) to assess rewarding properties, and Drug Discrimination to evaluate subjective effects.
Predicted Signaling Pathway of this compound
Based on the mechanism of action of similar amphetamine-like stimulants, this compound is predicted to increase extracellular levels of dopamine and serotonin.[1][2] This is likely achieved through several mechanisms at the presynaptic terminal:
-
Reuptake Inhibition: Competitive binding to and inhibition of the dopamine transporter (DAT) and serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft.[3]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Entry into the presynaptic neuron and disruption of the vesicular storage of monoamines by inhibiting VMAT2.[1][4] This leads to an increase in cytosolic dopamine and serotonin.
-
Transporter Reversal: Induction of the reverse transport of dopamine and serotonin through their respective transporters (DAT and SERT), effectively pumping the neurotransmitters out of the neuron and into the synapse.[5]
Behavioral Assay Protocols
Open Field Test: Assessment of Locomotor Activity
The open field test is used to evaluate general locomotor activity and exploratory behavior in rodents. Stimulant compounds typically produce a dose-dependent increase in horizontal and vertical movements.
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm for mice) with a non-reflective floor, enclosed by walls to prevent escape. The arena is equipped with an automated tracking system (e.g., infrared beams or video tracking software) to record movement.
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used. Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.
-
Procedure:
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the center of the open field arena.
-
Record locomotor activity for a period of 60 minutes.
-
The primary measures are total distance traveled (horizontal activity) and the number of rearing events (vertical activity).
-
The arena should be thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
Hypothetical Quantitative Data:
| Treatment Group (i.p.) | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle (Saline) | 0 | 3500 ± 250 | 45 ± 5 |
| This compound | 1 | 5500 ± 300 | 70 ± 8 |
| This compound | 3 | 8000 ± 450 | 95 ± 10 |
| This compound | 10 | 6000 ± 350 | 80 ± 9 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Conditioned Place Preference (CPP): Assessment of Rewarding Effects
CPP is a Pavlovian conditioning paradigm used to measure the motivational effects of a drug. An animal's preference for an environment previously paired with the drug indicates rewarding properties.
Experimental Protocol:
-
Apparatus: A two- or three-compartment chamber. The compartments are distinct in terms of visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.
-
Animals: Male Sprague-Dawley rats (250-300g) are frequently used.
-
Procedure: The protocol consists of three phases:
-
Pre-Conditioning (Baseline Preference; Day 1): Place the rat in the central compartment (in a three-chamber design) and allow free access to all compartments for 15 minutes. Record the time spent in each distinct compartment to establish any initial bias.
-
Conditioning (Days 2-9): This phase typically involves alternating daily injections of the drug and vehicle. On drug conditioning days, administer this compound (e.g., i.p.) and confine the rat to one of the compartments for 30 minutes. On vehicle conditioning days, administer saline and confine the rat to the opposite compartment for 30 minutes. The drug-paired compartment is typically counterbalanced across subjects (for some it is the initially preferred, for others the non-preferred).
-
Post-Conditioning (Test; Day 10): In a drug-free state, place the rat in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference.
-
Hypothetical Quantitative Data:
| Treatment Group (i.p.) | Dose (mg/kg) | Time in Drug-Paired Side (Pre-Test, sec) (Mean ± SEM) | Time in Drug-Paired Side (Post-Test, sec) (Mean ± SEM) |
| Vehicle (Saline) | 0 | 445 ± 30 | 450 ± 28 |
| This compound | 1 | 450 ± 25 | 550 ± 35 |
| This compound | 3 | 440 ± 32 | 680 ± 40 |
| This compound | 10 | 455 ± 28 | 750 ± 45 |
*p < 0.05, **p < 0.01 compared to Pre-Test time within the same group.
Drug Discrimination: Assessment of Subjective Effects
This operant conditioning procedure assesses the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a specific drug and vehicle, and then tested with the novel compound to see if it produces similar subjective effects ("generalization").[6]
Experimental Protocol:
-
Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet dispenser).
-
Animals: Male Sprague-Dawley rats, often food-restricted to 85-90% of their free-feeding body weight to increase motivation for the food reward.
-
Procedure:
-
Training Phase: Rats are trained to press one lever ("drug lever") for a food reward after being injected with a known stimulant (e.g., d-amphetamine, 1 mg/kg, i.p.) and the other lever ("vehicle lever") after a saline injection. Training sessions continue until a high level of accuracy (e.g., >80% of responses on the correct lever before the first reward) is achieved consistently.
-
Testing Phase: Once the discrimination is learned, test sessions are conducted. The novel compound, this compound, is administered at various doses. The percentage of responses on the drug-associated lever is measured. Full substitution (generalization) is typically defined as >80% of responses on the drug lever, suggesting similar subjective effects to the training drug. Response rate is also measured to assess any disruptive effects on behavior.
-
Hypothetical Quantitative Data (in rats trained to discriminate d-amphetamine from saline):
| Test Compound (i.p.) | Dose (mg/kg) | % Drug Lever Responding (Mean ± SEM) | Response Rate (responses/min) (Mean ± SEM) |
| Saline | 0 | 10 ± 3 | 25 ± 2 |
| d-amphetamine (Training Drug) | 1 | 92 ± 4 | 22 ± 3 |
| This compound | 0.3 | 25 ± 5 | 24 ± 2 |
| This compound | 1 | 65 ± 8 | 21 ± 3 |
| This compound | 3 | 88 ± 5 | 18 ± 2 |
| This compound | 10 | 95 ± 3 | 12 ± 4* |
*Indicates a significant decrease in response rate.
Data Analysis and Interpretation
For all behavioral assays, appropriate statistical analyses should be employed. For locomotor activity and CPP data, Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) is typically used to compare different dose groups to the vehicle control. In drug discrimination studies, the percentage of drug-lever responding is the primary dependent variable, and an ED50 value (the dose that produces 50% drug-lever responding) can be calculated to determine the potency of the test compound relative to the training drug.
The collective results from these assays will provide a comprehensive behavioral profile of this compound. Evidence of increased locomotor activity, induction of conditioned place preference, and generalization to a known stimulant in drug discrimination studies would strongly suggest that this compound has a stimulant-like profile with a potential for abuse. These preclinical data are essential for guiding further research and informing regulatory decisions.
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Assays for Evaluating 2-(4-fluorophenyl)-N-methylethanamine (4-FMA) Cytotoxicity
Introduction
2-(4-fluorophenyl)-N-methylethanamine, commonly known as 4-Fluoromethamphetamine (4-FMA), is a synthetic psychoactive substance of the amphetamine class with stimulant and entactogenic effects.[1][2][3] Pre-clinical evaluation of the cytotoxic potential of novel psychoactive substances is a critical component of drug safety and development. In vitro cell culture assays provide a robust and high-throughput platform to assess the potential for a compound to induce cellular damage and to elucidate the underlying mechanisms of toxicity. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of 4-FMA.
The liver is a primary site of metabolism for many xenobiotics, and studies have indicated that 4-FMA can induce hepatotoxicity.[2][4][5] Therefore, human hepatoma cell lines such as HepG2 are a relevant model system. Additionally, given the psychoactive nature of 4-FMA, a neuronal cell line like SH-SY5Y is also highly relevant to assess potential neurotoxicity.[6]
The proposed assays will measure key indicators of cytotoxicity, including metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Caspase-3/7 activity assay). Together, these assays provide a comprehensive profile of the cytotoxic effects of 4-FMA.
Mechanisms of 4-FMA Cytotoxicity
Research suggests that the cytotoxicity of 4-FMA is linked to several mechanisms:
-
Metabolic Activation: 4-FMA is metabolized by cytochrome P450 enzymes, including CYP2E1, CYP2D6, and CYP3A4.[2][4] Inhibition of these enzymes can alter the toxicity profile of 4-FMA, suggesting that its metabolites may contribute to cytotoxicity.
-
Mitochondrial Dysfunction: Exposure to 4-FMA has been shown to destabilize the mitochondrial membrane potential and decrease intracellular ATP levels.[2][4]
-
Oxidative Stress: The compound can lead to an increase in the production of reactive oxygen and nitrogen species (ROS/RNS), compromising cellular antioxidant defenses.[2][4]
-
Induction of Apoptosis and Necrosis: 4-FMA can trigger programmed cell death (apoptosis) and uncontrolled cell death (necrosis), as evidenced by increased caspase activity and loss of cell membrane integrity.[2][4]
Experimental Protocols
Cell Culture and Treatment
Materials:
-
HepG2 (human hepatoma) or SH-SY5Y (human neuroblastoma) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
This compound (4-FMA)
Protocol:
-
Culture HepG2 or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of 4-FMA in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of 4-FMA in complete cell culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of 4-FMA. Include a vehicle control (medium with the solvent at the same concentration used for the highest 4-FMA dose) and an untreated control.
-
Incubate the cells for 24, 48, or 72 hours.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cell Membrane Integrity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
After the treatment period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
A positive control for maximum LDH release should be included by lysing a set of untreated cells.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Protocol:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add the caspase substrate reagent to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the untreated control.
Data Presentation
The following tables present example data for the cytotoxicity of 4-FMA on HepG2 cells after a 24-hour exposure.
Table 1: Cell Viability (MTT Assay)
| 4-FMA Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 10 | 1.21 | 0.07 | 96.8 |
| 50 | 1.10 | 0.09 | 88.0 |
| 100 | 0.85 | 0.06 | 68.0 |
| 250 | 0.52 | 0.05 | 41.6 |
| 500 | 0.23 | 0.03 | 18.4 |
| 1000 | 0.10 | 0.02 | 8.0 |
Table 2: Cytotoxicity (LDH Assay)
| 4-FMA Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | Cytotoxicity (%) |
| 0 (Control) | 0.15 | 0.02 | 0 |
| 10 | 0.18 | 0.03 | 3.4 |
| 50 | 0.25 | 0.04 | 11.4 |
| 100 | 0.45 | 0.05 | 34.1 |
| 250 | 0.80 | 0.07 | 73.9 |
| 500 | 1.10 | 0.09 | 108.0 |
| 1000 | 1.25 | 0.10 | 125.0 |
| Max LDH Release | 1.03 | 0.06 | 100 |
Table 3: Apoptosis (Caspase-3/7 Activity)
| 4-FMA Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 5000 | 350 | 1.0 |
| 10 | 5200 | 400 | 1.04 |
| 50 | 7500 | 600 | 1.5 |
| 100 | 15000 | 1200 | 3.0 |
| 250 | 28000 | 2100 | 5.6 |
| 500 | 18000 | 1500 | 3.6 |
| 1000 | 9000 | 800 | 1.8 |
Visualizations
Caption: Experimental workflow for evaluating 4-FMA cytotoxicity.
Caption: Putative signaling pathway for 4-FMA-induced cytotoxicity.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. FFUP - 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism [sigarra.up.pt]
- 6. mdpi.com [mdpi.com]
Proper handling and storage procedures for 2-(4-fluorophenyl)-N-methylethanamine
Application Notes and Protocols for 2-(4-fluorophenyl)-N-methylethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and safety procedures for this compound. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H12FN | [1][2] |
| Molecular Weight | 153.20 g/mol | [1][2] |
| Purity | Min. 95% | [1] |
| CAS Number | 459-28-9 | [1] |
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | Danger |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage.[2] | Danger |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[3] | Danger |
| Specific target organ toxicity (single exposure) (Category 3) | Target Organs - Respiratory system.[3] | Warning |
Experimental Protocols
Protocol 1: General Handling and Use
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
1.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
1.2. Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Ensure an eyewash station and safety shower are readily accessible.
1.3. Handling Procedure
-
Before use, allow the container to equilibrate to room temperature.
-
Open the container carefully in a chemical fume hood.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
For solution preparation, slowly add the compound to the appropriate solvent.
-
After use, securely close the container and decontaminate all surfaces and equipment.
Protocol 2: Storage
Proper storage is essential to maintain the stability and integrity of this compound.
-
Storage Condition: Store in a cool, dry, and well-ventilated area.[3]
-
Container: Keep the container tightly closed.[3]
-
Incompatibilities: Keep away from incompatible materials.
-
Storage Area: Store in a corrosives area and keep locked up.[3]
Visualizations
Diagram 1: Standard Handling Workflow
Caption: Standard Handling Workflow
Diagram 2: First-Aid Emergency Protocol
Caption: First-Aid Emergency Protocol
Spill and Disposal Procedures
4.1. Spill Response
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Soak up the spill with an inert absorbent material.[3]
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
4.2. Waste Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
-
Do not empty into drains.[3]
Disclaimer: This document is intended for informational purposes only and does not replace the need for a comprehensive risk assessment before handling this compound. Always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.
References
Preparation of 2-(4-fluorophenyl)-N-methylethanamine Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 2-(4-fluorophenyl)-N-methylethanamine solutions intended for in vitro experimental use. The information is curated to ensure safe handling, accurate concentration, and stability of the prepared solutions.
Physicochemical Properties
This compound is a substituted phenethylamine derivative. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for the accurate preparation and storage of its solutions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂FN | --INVALID-LINK-- |
| Molecular Weight | 153.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility in Water | Data not available | N/A |
| Solubility in Ethanol | Data not available | N/A |
| Solubility in DMSO | Expected to be soluble | Based on the solubility of similar organic molecules. |
| Storage (Solid) | Store in a dry, sealed place, refrigerator | --INVALID-LINK--, --INVALID-LINK-- |
| Storage (In solution) | -20°C for up to one month, -80°C for up to six months | --INVALID-LINK-- |
Safety Precautions
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
The following protocols describe the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO) and its subsequent dilution to a working concentration for in vitro experiments.
Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh 1.532 mg of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the weighed compound to a sterile microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentration for the experiment.
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired sterile aqueous buffer or cell culture medium to achieve the final working concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Use Immediately: It is recommended to prepare the working solutions fresh for each experiment.
Caption: Experimental workflow for solution preparation.
Potential Signaling Pathway
Substituted phenethylamines are known to interact with various receptors in the central nervous system. Based on the literature for structurally related psychoactive compounds, this compound may act as an agonist at serotonin receptors, particularly the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) can initiate downstream signaling cascades.
Activation of the 5-HT2A receptor by an agonist typically leads to the coupling of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to a variety of cellular responses. Additionally, β-arrestin pathways can be engaged, leading to distinct cellular outcomes.
Caption: Hypothesized 5-HT2A receptor signaling.
References
Troubleshooting & Optimization
Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 2-(4-fluorophenyl)ethanamine. The following information is designed to help identify and minimize the formation of common side products during this synthetic transformation.
Troubleshooting Guide: Identifying and Minimizing Side Products
This guide addresses specific issues that may be encountered during the N-methylation of 2-(4-fluorophenyl)ethanamine, particularly when using common methods like the Eschweiler-Clarke reaction.
Problem 1: Incomplete reaction, significant amount of starting material or mono-methylated product remains.
| Potential Cause | Troubleshooting/Minimization Strategy |
| Insufficient Reagents: Not enough formaldehyde or formic acid was used to drive the reaction to completion. For primary amines, the reaction proceeds through mono-methylation to the di-methylated product, requiring sufficient reagents for both steps.[1][2] | - Increase Stoichiometry: Use a molar excess of both formaldehyde and formic acid. A common starting point is 2-3 equivalents of each per equivalent of the amine. |
| Low Reaction Temperature: The reaction temperature was not high enough to facilitate the formation of the iminium ion and subsequent reduction. | - Increase Temperature: The Eschweiler-Clarke reaction is often carried out at or near the boiling point of the aqueous solution.[1] Consider increasing the temperature to 80-100 °C. |
| Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration to ensure complete conversion. | - Extend Reaction Time: Monitor the reaction by TLC or GC-MS and continue heating until the starting material and mono-methylated intermediate are consumed. Reaction times of several hours are common.[3] |
Problem 2: Formation of an unexpected side product with a mass corresponding to the addition of a formyl group.
| Potential Cause | Troubleshooting/Minimization Strategy |
| Reaction with Formic Acid: The primary or secondary amine has reacted with formic acid to form an N-formyl derivative. This can be a competing reaction pathway, especially if the reduction of the iminium ion is slow. | - Control Reagent Addition: Add the formic acid portionwise to the reaction mixture containing the amine and formaldehyde. This can help to maintain a low concentration of free formic acid available for N-formylation. |
| Reaction Conditions Favoring Formylation: Certain conditions may favor the formation of the formamide over the desired methylation. | - Optimize Temperature: While high temperatures are needed for methylation, excessively high temperatures might promote formylation. Experiment with a temperature range of 80-100 °C to find the optimal balance. |
Problem 3: Formation of a cyclized side product, particularly a tetrahydroisoquinoline derivative.
| Potential Cause | Troubleshooting/Minimization Strategy |
| Pictet-Spengler Reaction: 2-(4-fluorophenyl)ethanamine can undergo an intramolecular cyclization reaction with formaldehyde under acidic conditions to form 6-fluoro-1,2,3,4-tetrahydroisoquinoline.[2] This is a known side reaction for β-arylethylamines.[2] | - Modify Reaction Conditions: The Pictet-Spengler reaction is often favored by strong acid catalysts.[2] Using a milder acid or carefully controlling the pH may reduce the extent of this side reaction. |
| - Alternative Methylation Method: If the Pictet-Spengler reaction is a significant issue, consider a different methylation strategy that does not involve the in-situ formation of an iminium ion in the presence of a strong acid, such as reductive amination with sodium borohydride. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-methylation of 2-(4-fluorophenyl)ethanamine using the Eschweiler-Clarke reaction?
The most common side products are:
-
N-methyl-2-(4-fluorophenyl)ethanamine: The mono-methylated intermediate, resulting from incomplete reaction.
-
N-formyl-2-(4-fluorophenyl)ethanamine: Formed by the reaction of the amine with formic acid.
-
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A cyclized product formed via the Pictet-Spengler reaction.[2]
Q2: Will I form a quaternary ammonium salt as a side product with the Eschweiler-Clarke reaction?
No, the Eschweiler-Clarke reaction mechanism does not lead to the formation of quaternary ammonium salts. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an imine or iminium ion with formaldehyde, which is a necessary step for further alkylation.[1][2]
Q3: How can I monitor the progress of the reaction to minimize side products?
Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring the reaction. By taking aliquots from the reaction mixture over time, you can track the disappearance of the starting material and the mono-methylated intermediate, and the appearance of the desired di-methylated product and any side products.
Q4: Are there alternative methods for N-methylation that might produce fewer side products?
Yes, reductive amination using a reducing agent like sodium borohydride or sodium triacetoxyborohydride can be a milder alternative to the Eschweiler-Clarke reaction. These methods may offer better control and reduce the formation of acid-catalyzed side products like the Pictet-Spengler adduct.
Data Presentation
Table 1: Common Side Products in the N-methylation of 2-(4-fluorophenyl)ethanamine
| Side Product | Chemical Structure | Formation Pathway | Key Identification Marker (MS) |
| N-methyl-2-(4-fluorophenyl)ethanamine | C₉H₁₂FN | Incomplete methylation | M+ at m/z 153 |
| N-formyl-2-(4-fluorophenyl)ethanamine | C₉H₁₀FNO | N-formylation by formic acid | M+ at m/z 167 |
| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀FN | Pictet-Spengler cyclization | M+ at m/z 151 |
Experimental Protocols
General Protocol for Eschweiler-Clarke N,N-dimethylation of 2-(4-fluorophenyl)ethanamine
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and scales.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-fluorophenyl)ethanamine (1.0 eq).
-
Add aqueous formaldehyde (37 wt. %, 2.2 eq).
-
Slowly add formic acid (98-100%, 2.2 eq) to the stirred mixture. The addition may be exothermic.
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is >10.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to isolate the N,N-dimethyl-2-(4-fluorophenyl)ethanamine.
Visualizations
Caption: Reaction pathways in the N-methylation of 2-(4-fluorophenyl)ethanamine.
Caption: A logical workflow for troubleshooting the N-methylation reaction.
References
Technical Support Center: 2-(4-fluorophenyl)-N-methylethanamine in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-N-methylethanamine in aqueous solutions. The information provided is based on established principles of organic chemistry and analytical science, drawing parallels from structurally similar phenethylamine analogs due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: Based on the structure of this compound, the primary stability concerns in aqueous solutions are oxidative degradation and, to a lesser extent, photodegradation. The phenethylamine backbone is susceptible to enzymatic and chemical oxidation.[1][2] The N-methyl group and the ethylamine side chain can be targets for oxidative processes. The pH of the solution can significantly influence the rate and pathway of degradation.[3][4]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively documented, analogous phenethylamine derivatives undergo predictable metabolic and chemical transformations.[5] Potential degradation pathways include:
-
N-demethylation: Loss of the methyl group from the nitrogen atom to form 2-(4-fluorophenyl)ethanamine.
-
Oxidative deamination: Oxidation of the amine group, potentially leading to the formation of a ketone or aldehyde intermediate, followed by further oxidation to a carboxylic acid.
-
Aromatic hydroxylation: Introduction of a hydroxyl group onto the fluorophenyl ring, although the electron-withdrawing nature of fluorine may influence the position of hydroxylation.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly impact the stability of amine-containing compounds.[3][4] For this compound, a basic compound, the following should be considered:
-
Acidic pH (below its pKa): The amine group will be protonated (R-NH2CH3+), which can increase its solubility in water. This protonated form is generally less susceptible to oxidation.
-
Neutral to Alkaline pH (at or above its pKa): The free base form is more prevalent. The lone pair of electrons on the nitrogen is more available, making it more susceptible to oxidation.[1] Extreme alkaline conditions might also promote other degradation reactions.
Q4: Is this compound sensitive to light?
A4: Aromatic compounds and amines can be susceptible to photodegradation. While specific data is unavailable for this compound, it is best practice to protect solutions from direct light, especially during long-term storage or prolonged experiments, to minimize the risk of photolytic degradation.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing peak area in HPLC analysis over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of the compound in the prepared solution. | 1. Prepare fresh solutions and analyze immediately. 2. Compare the peak area of the fresh sample to an older sample. 3. If degradation is suspected, perform a forced degradation study (see Experimental Protocols). | Phenethylamine analogs can be unstable in solution. Immediate analysis of freshly prepared samples can help determine if degradation is occurring over time. |
| Adsorption to sample vials or container surfaces. | 1. Use silanized glass vials or polypropylene vials. 2. Compare recovery from different vial types. | Basic amines can adsorb to the silanol groups on the surface of standard glass vials, leading to a decrease in the apparent concentration. |
| Evaporation of the solvent. | 1. Ensure sample vials are properly sealed. 2. Use autosampler vials with septa designed to minimize evaporation. | Loss of solvent will concentrate the analyte, leading to an artificially high peak area. Inconsistent sealing can lead to variable results. |
Issue 2: Peak tailing in reversed-phase HPLC analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| Interaction of the basic amine with residual silanols on the silica-based column. | 1. Lower the mobile phase pH to around 2.5-3.5. 2. Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). 3. Use a column with a base-deactivated stationary phase or an end-capped column. | At low pH, the amine is protonated, and the silanol groups are less likely to be ionized, reducing the unwanted secondary interactions that cause peak tailing.[6][7][8][9] A competing base will interact with the active silanol sites, preventing the analyte from doing so. |
| Column overload. | 1. Reduce the concentration of the injected sample. 2. Decrease the injection volume. | Injecting too much analyte can saturate the stationary phase, leading to asymmetrical peak shapes. |
| Mismatched injection solvent and mobile phase. | 1. Dissolve the sample in the initial mobile phase composition. 2. If a stronger solvent is necessary for solubility, inject the smallest possible volume. | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. |
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound, based on typical results for similar compounds.
Table 1: Forced Degradation of this compound
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | < 5% | 1 |
| 0.1 M NaOH, 60°C, 24h | 15% | 2 |
| 3% H₂O₂, RT, 24h | 25% | 3 |
| Heat (80°C), 48h | < 2% | 0 |
| Photostability (ICH Q1B), 24h | 10% | 2 |
Table 2: Stability of this compound in Aqueous Buffers at Room Temperature (Hypothetical)
| pH | Time (hours) | % Remaining (Hypothetical) |
| 4.0 | 0 | 100 |
| 24 | 98 | |
| 48 | 97 | |
| 7.4 | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| 9.0 | 0 | 100 |
| 24 | 88 | |
| 48 | 78 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: HPLC peak tailing troubleshooting.
References
- 1. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. uhplcs.com [uhplcs.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 2-(4-fluorophenyl)-N-methylethanamine Degradation Products
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-(4-fluorophenyl)-N-methylethanamine under forced degradation conditions?
Based on the chemical structure, the following degradation pathways are plausible under typical forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress):
-
N-Demethylation: The N-methyl group can be cleaved, leading to the formation of 2-(4-fluorophenyl)ethanamine. This is a common metabolic and degradation pathway for N-methylated phenylethylamines.
-
Oxidation of the Ethanamine Side Chain: The ethylamine side chain is susceptible to oxidation. This can lead to the formation of various products, including the corresponding N-methyl-amino-alcohol, aldehyde, or carboxylic acid derivatives. For instance, oxidation could yield 2-(4-fluorophenyl)-N-methylethanal or 2-(4-fluorophenyl)-N-methylacetamide.
-
Dehalogenation: The fluorine atom on the phenyl ring may be susceptible to removal, particularly under photolytic or strong hydrolytic conditions, resulting in the formation of 2-phenyl-N-methylethanamine or hydroxylated derivatives. Studies on other fluorinated aromatic compounds have shown that aryl-fluorine bonds can be labile under photolysis.
-
Ring Hydroxylation: The aromatic ring could undergo hydroxylation, particularly under oxidative conditions.
Q2: What are the initial steps for developing a stability-indicating HPLC method for this compound?
A systematic approach is recommended for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method:
-
Forced Degradation Studies: Subject the this compound drug substance to a range of stress conditions to generate potential degradation products.
-
Method Development: Start with a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Employ a gradient elution to ensure the separation of the parent peak from all degradation products.
-
Detector Selection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of both the parent compound and its degradants.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q3: How can I identify the unknown peaks in my chromatogram after a forced degradation study?
The identification of unknown degradation products typically requires hyphenated techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weight of the degradation products. Fragmentation patterns (MS/MS) can provide further structural information.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, ¹⁹F) can provide definitive structural elucidation.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study.[1][2][3] |
| The molecule is inherently stable under the applied conditions. | While possible, it is important to ensure a range of vigorous conditions have been tested. If no degradation is achieved, provide a scientific rationale and justification in your documentation. |
| Inappropriate analytical method. | The degradation products may not be detectable with the current analytical method. Try a different detection wavelength or a more universal detector like a mass spectrometer. |
Issue 2: The parent peak is completely degraded or shows excessive degradation (>20%).
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress study. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[2] |
| High reactivity of the molecule. | For highly labile compounds, perform time-point studies at milder conditions to capture the initial degradation profile. |
Issue 3: Poor resolution between the parent peak and degradation products in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Inadequate mobile phase composition. | Modify the mobile phase composition by changing the organic modifier (acetonitrile vs. methanol), adjusting the pH of the aqueous phase, or altering the gradient slope. |
| Inappropriate column chemistry. | Try a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size. |
| Sub-optimal temperature. | Adjust the column temperature. Sometimes, a lower or higher temperature can improve selectivity. |
Issue 4: Suspected N-demethylation, but no corresponding peak is observed.
| Possible Cause | Troubleshooting Steps |
| The N-demethylated product co-elutes with the parent peak or another degradant. | Modify the chromatographic conditions as described in Issue 3. A change in pH can be particularly effective for separating compounds with different basicities. |
| The N-demethylated product is not formed under the specific stress condition. | N-demethylation is often observed under oxidative or photolytic conditions. Ensure these stress studies have been performed. |
| The degradation product is not UV active at the monitored wavelength. | Use a PDA detector to examine the entire UV spectrum or switch to a mass spectrometer for detection. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines typical starting conditions for a forced degradation study. The concentrations of stressors and duration may need to be adjusted based on the stability of this compound.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. |
| Photolytic Degradation | Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). |
After exposure, neutralize the acidic and basic samples before analysis. Prepare a control sample (unstressed) for comparison.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Initial Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | PDA, scan from 200-400 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for degradation product analysis.
Caption: Potential degradation pathways.
References
Improving the solubility of 2-(4-fluorophenyl)-N-methylethanamine for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of 2-(4-fluorophenyl)-N-methylethanamine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a small molecule with the following properties. Its calculated LogP suggests a degree of lipophilicity, which can lead to low aqueous solubility.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | [2][3] |
| Molecular Weight | 153.20 g/mol | [2][3] |
| XLogP3 | 1.9 | [2] |
| IUPAC Name | This compound | [2] |
Q2: Why is my compound precipitating when I add it to the aqueous assay buffer or cell culture medium?
A2: Precipitation is a common issue for poorly water-soluble compounds.[4] It typically occurs when a concentrated stock solution, usually in an organic solvent like Dimethyl sulfoxide (DMSO), is diluted into an aqueous medium where the compound's solubility is much lower.[5] This can lead to inaccurate and unreliable results in your in vitro assays.[6][7]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The concentration of co-solvents like DMSO must be kept low to avoid cellular toxicity.[8] While sensitivity varies between cell lines, a final DMSO concentration of less than 0.5% is generally recommended, with ideally not exceeding 0.1% to minimize off-target effects.[9][10][11] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9][12]
| Co-solvent | Recommended Max. Concentration (Cell-based Assays) | Notes |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Can induce cellular effects even at low concentrations.[11][13] |
| Ethanol | < 0.5% | Cytotoxicity varies by cell line; generally less toxic than DMSO at low concentrations.[14] |
| Polyethylene Glycol (PEG 400) | < 1% | Generally considered safe for most cell lines at low concentrations.[14] |
Q4: What are the primary methods to improve the solubility of this compound?
A4: Several techniques can enhance the solubility of poorly water-soluble drugs.[15][16] The most common for in vitro settings are using co-solvents, adjusting pH, and using cyclodextrins.[][18][19]
| Method | Principle | Suitability for In Vitro Assays |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous solvent.[20] | High (DMSO, Ethanol, PEG). Requires careful control of final concentration to avoid toxicity.[21] |
| pH Adjustment | For ionizable drugs, altering the pH can form a more soluble salt in situ.[][22] | High. This compound is a weak base and will be more soluble at acidic pH. |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic drug resides in the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[23][24] | High (e.g., Methyl-β-cyclodextrin). Generally low cytotoxicity.[13][21] |
| Salt Formation | Using a pre-formed salt of the compound (e.g., hydrochloride salt) can significantly increase aqueous solubility.[20] | High. If a stable salt form is available, this is often the simplest approach. |
Troubleshooting Guide
Problem: Compound precipitates in the final assay medium.
Follow this workflow to diagnose and solve the solubility issue.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
This protocol details the standard method for preparing a high-concentration stock solution and diluting it for an assay, a process where kinetic solubility is often measured.[6][25]
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
-
Store the stock solution at -20°C or -80°C as per compound stability guidelines.[9]
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To avoid large dilution factors directly into the aqueous buffer which can cause precipitation, perform serial dilutions of the stock solution in DMSO or the final assay buffer.[9]
-
-
Prepare Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay buffer or cell culture medium.
-
Crucially, the final concentration of DMSO should not exceed cytotoxic levels (e.g., <0.5%). [11]
-
Mix immediately and thoroughly by gentle vortexing or inversion.
-
Visually inspect for any signs of precipitation (cloudiness, particles).
-
Protocol 2: Improving Solubility with pH Adjustment
As a weak base, this compound will become protonated and more water-soluble in acidic conditions.[][20]
-
Determine Target pH:
-
The pKa of the amine group will determine the optimal pH range. For most amines, a pH of 4-6 will significantly increase solubility compared to a physiological pH of 7.4.
-
-
Prepare Buffered Solutions:
-
Prepare a series of biologically compatible buffers (e.g., citrate or acetate for acidic pH) at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
-
Test Solubility:
-
Prepare a concentrated stock solution in DMSO (as per Protocol 1).
-
Add a small aliquot of the stock solution to each buffer to reach the desired final compound concentration.
-
Incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for precipitation. For quantitative analysis, filter the solutions and measure the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis spectroscopy.[6]
-
-
Select Optimal pH:
-
Choose the lowest pH that provides adequate solubility and is compatible with your assay system. Ensure the selected pH does not negatively impact cell viability or protein function.
-
Protocol 3: Improving Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[18][26] Methyl-β-cyclodextrin (M-β-CD) is a common and effective choice.[21]
Caption: Formation of a drug-cyclodextrin inclusion complex.
-
Prepare M-β-CD Solution:
-
Prepare a stock solution of M-β-CD in the desired aqueous assay buffer (e.g., 100 mM).
-
-
Method A: Co-lyophilization (for creating a soluble powder):
-
Dissolve the compound and a molar excess of M-β-CD (e.g., 1:2 or 1:5 ratio) in a suitable solvent system (e.g., water/t-butanol).
-
Freeze-dry (lyophilize) the solution to obtain a solid powder of the inclusion complex.
-
This powder can then be directly dissolved in the aqueous assay buffer.
-
-
Method B: Incubation in Solution (for direct use):
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Add this solution dropwise to the M-β-CD solution while stirring.
-
Allow the mixture to equilibrate by stirring at room temperature or a slightly elevated temperature for several hours to overnight to facilitate complex formation.
-
The resulting solution can be filtered to remove any undissolved compound and used directly in the assay.
-
-
Validation:
-
Confirm the final concentration of the solubilized compound. It is also important to run a control with M-β-CD alone to ensure it does not interfere with the assay readout.[13]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (2-(4-Fluorophenyl)ethyl)(methyl)amine | C9H12FN | CID 120234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving API Solubility [sigmaaldrich.com]
- 18. humapub.com [humapub.com]
- 19. scispace.com [scispace.com]
- 20. ajptonline.com [ajptonline.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. ijmsdr.org [ijmsdr.org]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Reducing signal suppression in LC-MS/MS analysis of 2-(4-fluorophenyl)-N-methylethanamine
Welcome to the technical support center for the LC-MS/MS analysis of 2-(4-fluorophenyl)-N-methylethanamine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating signal suppression.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Analyte Signal
Question: I am not seeing any peak for this compound, or the signal is extremely low. What are the possible causes and how can I troubleshoot this?
Answer:
A complete loss or significant reduction in signal can be frustrating. Here’s a systematic approach to diagnosing the issue, starting from the sample and moving to the instrument.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no analyte signal.
Possible Causes and Solutions:
-
Mass Spectrometer Issues:
-
Incorrect Tuning/Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications for the mass range of interest.
-
Source Contamination: The electrospray source can become contaminated over time, leading to poor ionization.[1][2] Clean the ion source components as per the instrument manual.
-
Incorrect MS Method Parameters: Verify that the correct precursor/product ion transitions, collision energy, and other MS parameters for this compound are being used. It is recommended to optimize at least two MRM pairs for each compound.[3]
-
Direct Infusion Check: To isolate the MS from the LC system, directly infuse a standard solution of the analyte into the mass spectrometer. If a stable and strong signal is observed, the issue likely lies with the LC system or the sample.[4]
-
-
Liquid Chromatography Issues:
-
Leaks: Check for any leaks in the LC system, from the pump to the MS inlet.
-
Incorrect Mobile Phase: Ensure the mobile phases are correctly prepared and that the gradient profile is appropriate. For basic compounds like this compound, acidic mobile phases (e.g., with 0.1% formic acid) are commonly used to promote protonation and good peak shape.[5][6]
-
Column Clogging or Degradation: High backpressure or distorted peak shapes can indicate a clogged or degraded column. Try flushing the column or replacing it.
-
-
Sample Preparation and Matrix Effects:
-
Extraction Inefficiency: The analyte may not be efficiently extracted from the sample matrix. Re-evaluate your sample preparation method (see Experimental Protocols below).
-
Severe Ion Suppression: Co-eluting matrix components can severely suppress the ionization of the target analyte.[7] This is a very common issue in bioanalysis. Refer to the troubleshooting guide for signal suppression below.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: My chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?
Answer:
Poor peak shape can compromise both identification and quantification. Here are common causes and solutions for improving the chromatography of this polar, basic compound.
Troubleshooting Steps:
-
Mobile Phase pH: this compound is a basic compound. An acidic mobile phase (e.g., pH 2.5-4) is crucial to ensure the analyte is in its protonated form, which minimizes undesirable interactions with the stationary phase that cause tailing.
-
Column Choice: Standard C18 columns can sometimes exhibit secondary interactions with basic compounds.
-
Action: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFPP) column, which can offer alternative selectivity for fluorinated and basic compounds.[10] Alternatively, use a modern C18 column with end-capping designed to shield residual silanols.
-
-
Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Action: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[6] For a reversed-phase gradient starting at 10% acetonitrile, reconstituting in 10% acetonitrile is ideal.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting or broadened peaks.
-
Action: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.
-
Issue 3: High Signal Variability and Poor Reproducibility
Question: The peak area for my analyte is highly variable between injections of the same sample. What could be causing this and how do I fix it?
Answer:
Poor reproducibility is often linked to inconsistent ion suppression due to matrix effects. The composition of the matrix can vary slightly even within the same batch of samples, leading to fluctuating signal intensity.
Logical Relationship for Troubleshooting Variability:
References
- 1. Ekstrakcja amfetaminy i pokrewnych narkotyków przy użyciu polimeru z odciskiem molekularnym SPE [sigmaaldrich.com]
- 2. zefsci.com [zefsci.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. biotage.com [biotage.com]
- 5. academic.oup.com [academic.oup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
Best practices for long-term storage of 2-(4-fluorophenyl)-N-methylethanamine to prevent degradation
Technical Support Center: 2-(4-fluorophenyl)-N-methylethanamine
This guide provides best practices for the long-term storage of this compound to ensure its stability and prevent degradation. It includes frequently asked questions, troubleshooting advice, and protocols for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term stability, this compound solid should be stored at -20°C.[1][2] This temperature is recommended for similar fluorinated amphetamine analogs to minimize degradation.[1][2][3] For stock solutions, storage at -80°C can further extend the product's shelf life.[3]
Q2: How should I protect the compound from light and moisture?
A2: this compound should be protected from light and humidity, which can accelerate chemical breakdown.[4] Store the compound in an airtight, opaque container, such as an amber glass vial, to prevent photodegradation.[4] Storing the container in a dark, dry place is crucial. For added protection against moisture, consider placing the primary container inside a secondary container with a desiccant.[4]
Q3: What type of container is best for storing the solid compound?
A3: The ideal container is a tightly sealed vial made of non-reactive material like borosilicate glass. An amber-colored vial is recommended to protect against light exposure. Ensure the cap provides an airtight seal to prevent moisture and atmospheric oxygen from entering.
Q4: Is it better to store the compound as a solid or in a solution?
A4: For long-term storage, keeping the compound in its solid (crystalline salt) form is generally more stable.[1][2] If you need to work with solutions, it is best practice to prepare a concentrated stock solution and then aliquot it into smaller, single-use volumes. This prevents contamination and degradation that can result from repeated freeze-thaw cycles.[3]
Q5: What is the expected shelf-life under recommended conditions?
Q6: What are the visible signs of compound degradation?
A6: Physical signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state (e.g., from a crystalline solid to a sticky or oily substance), or the appearance of an unusual odor. If you observe any of these changes, the purity of the compound should be verified before use.
Q7: How can I verify the purity of my stored sample?
A7: The purity of a stored sample can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods can separate the parent compound from any potential impurities or degradation products and provide a quantitative measure of purity. Detailed protocols are provided in the "Experimental Protocols" section below.
Data Summary: Storage Conditions for Fluorinated Amphetamine Analogs
| Compound | Recommended Storage Temp. | Form | Reported Stability |
| 3-Fluoromethamphetamine (HCl) | -20°C | Crystalline Solid | ≥ 5 years[1] |
| 4-Fluoroamphetamine (HCl) | -20°C | Crystalline Solid | Stock solutions stable for 1 month at -20°C, 6 months at -80°C[3] |
| 2-Fluoroamphetamine (HCl) | -20°C | Crystalline Solid | ≥ 2 years[2] |
| 2-(4-Fluorophenoxy)-N,N-dimethylethanamine | 2-8°C | Not specified | Not specified[7] |
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| Reduced biological activity or inconsistent experimental results. | Compound degradation due to improper storage (e.g., exposure to high temperature, light, or moisture). | 1. Review the storage history of the compound. 2. Perform a purity check using HPLC or GC-MS (see protocols below). 3. If degradation is confirmed, use a fresh, unexpired batch of the compound. 4. Implement the recommended storage workflow (see Diagram 1). |
| Compound has changed color (e.g., turned yellow/brown). | Oxidation or photodegradation. | 1. The compound is likely compromised. It is safest to discard it according to institutional guidelines. 2. Obtain a new sample and ensure it is stored in an airtight, amber vial at -20°C in the dark. |
| Difficulty dissolving the solid compound. | 1. Incorrect solvent used. 2. Potential degradation into less soluble products. | 1. Verify the compound's solubility in your chosen solvent. For similar compounds, common solvents include DMSO, DMF, and Ethanol.[2][3] 2. To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath.[3] 3. If solubility issues persist, test the purity of the compound. |
| Unexpected peaks appear in HPLC or GC-MS analysis. | Contamination or the presence of degradation products. | 1. Compare the chromatogram to a reference standard or an analysis of a fresh sample. 2. Identify the impurities if possible via MS fragmentation patterns. 3. If degradation is significant, discard the sample. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
-
Objective: To quantify the purity of the compound and detect non-volatile degradation products.
-
Instrumentation:
-
HPLC system with a PDA or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Buffer, e.g., 10 mM Potassium Phosphate (K₂HPO₄), adjusted to a suitable pH (e.g., pH 7.2).
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water). Dilute to a working concentration of approximately 20 µg/mL.
-
Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a mixture of acetonitrile and the aqueous buffer (e.g., 15:85 v/v).[5]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Scan for maximum absorbance (a starting point for similar structures is ~264 nm).[8]
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Purity and Degradant Identification by GC-MS
This protocol is suitable for identifying the parent compound and any volatile degradation products.
-
Objective: To confirm the identity of the compound and identify potential volatile impurities.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., DB-1 MS or equivalent, 30m x 0.25 mm x 0.25 µm).[8]
-
-
Reagents:
-
Volatile solvent (e.g., methanol, chloroform).
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in the chosen solvent to a concentration of ~1 mg/mL.[8] If the compound is a salt (e.g., hydrochloride), a base extraction into an organic solvent may be necessary for better chromatography.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Injector Temperature: 280°C.[8]
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Start at 100°C for 1 min, then ramp at 12°C/min to 300°C and hold for 9 min.[8] (This program should be optimized based on the compound's volatility).
-
MS Transfer Line: 280°C.[8]
-
Mass Scan Range: 30-550 amu.[8]
-
-
Analysis: Compare the resulting mass spectrum of the main peak to a reference spectrum to confirm identity. Analyze any additional peaks to identify potential impurities or degradation products by interpreting their fragmentation patterns.
-
Visualized Workflows and Pathways
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalroute.com [chemicalroute.com]
- 3. glpbio.com [glpbio.com]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS#:2401-45-8 | 2-(4-Fluorophenoxy)-N,N-dimethylethanamine | Chemsrc [chemsrc.com]
- 8. swgdrug.org [swgdrug.org]
Resolving co-elution with impurities in 2-(4-fluorophenyl)-N-methylethanamine analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to resolve the co-elution of 2-(4-fluorophenyl)-N-methylethanamine with its impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: How can I determine if a peak in my chromatogram is pure or if it co-elutes with an impurity?
A1: Detecting co-elution is the first critical step. A perfectly symmetrical peak does not guarantee purity, as two compounds can elute at the exact same time.[1] Here are the primary methods for detection:
-
Visual Peak Shape Analysis: Look for signs of asymmetry in your peak. While peak tailing is a gradual decline, a shoulder—a sudden discontinuity on the peak's leading or trailing edge—is a strong indicator of co-elution.[1][2] What appears to be two merged peaks is a more obvious sign.[1]
-
Diode Array Detector (DAD) Analysis: A DAD is an invaluable tool for assessing peak purity.[1][2] The system collects numerous UV spectra across the peak's elution profile. If all the spectra are identical, the peak is likely pure.[1][2] If the spectra differ, the system will flag potential co-elution.[1][2]
-
Mass Spectrometry (MS) Analysis: Similar to DAD, MS detectors can acquire multiple mass spectra across the eluting peak. A shift in the mass-to-charge ratio (m/z) profile from the start to the end of the peak indicates that more than one compound is present.[1][2]
Q2: I suspect co-elution. What are the fundamental first steps to improve the separation?
A2: The primary goal is to adjust the three key factors in the resolution equation: capacity factor (k), selectivity (α), and efficiency (N).[3]
-
Optimize Capacity Factor (k): The capacity factor reflects how long your compound is retained on the column.[1] If co-elution occurs at a very low retention time (e.g., k < 1), the analytes are passing through the column too quickly with the mobile phase void volume.[1][2]
-
Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can resolve from one another more easily.
Q3: I have good peak shape and retention (k > 2), but the impurity peak still overlaps with my main compound. What should I do next?
A3: If adjusting retention and efficiency isn't enough, the issue is likely poor selectivity (α). Selectivity is a measure of the chemical differentiation between your analyte and the impurity by the chromatographic system.[1] This means your current method cannot "tell the compounds apart."[1] To improve selectivity, you must change the chemistry of the separation.
-
Solution: The most powerful approaches involve changing the mobile phase composition or the stationary phase (column chemistry).[1][3] A selectivity value (α) greater than 1.2 is often targeted for good resolution.[1]
Q4: What specific mobile phase modifications can I try to improve selectivity (α)?
A4: Changing the mobile phase is often the easiest way to alter selectivity.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter interactions with the analyte and impurity.
-
Modify pH: For ionizable compounds like amines, adjusting the mobile phase pH is a critical step. The ionized form of a compound will elute earlier in reversed-phase chromatography than the non-ionized form. A small change in pH can significantly impact the retention and selectivity of closely eluting peaks. Always use a buffer to prevent pH variations between runs.
-
Use Additives: Introducing additives like ion-pairing reagents can be effective for separating ionic or polar compounds.
Q5: If mobile phase changes are insufficient, what alternative column chemistries should I consider for analyzing this compound?
A5: Changing the stationary phase is a very effective way to resolve co-eluting peaks.[3] If a standard C18 column fails, consider phases that offer different retention mechanisms.
-
Phenyl-Hexyl or Biphenyl Phases: These columns provide π-π interactions, which can be highly effective for separating aromatic compounds like this compound from its impurities.
-
FluoroPhenyl Phases: A FluoroPhenyl column offers multiple retention mechanisms, including dispersion, shape selectivity, cation exchange, dipole, and π-π interactions.[5] This makes it a powerful orthogonal alternative to a C18, especially for basic analytes or polar compounds.[5]
-
Embedded Polar Group (EPG) Columns: These columns (e.g., "Aqua" type) have a polar group embedded in the alkyl chain, which can alter selectivity for basic compounds and provide better peak shape.
Q6: Can adjusting the column temperature or flow rate resolve co-elution?
A6: Yes, these parameters can influence resolution, primarily by affecting column efficiency and sometimes selectivity.
-
Column Temperature: Lowering the temperature generally increases retention and can improve peak resolution, although it will lead to longer analysis times.[4] Conversely, higher temperatures can sometimes change selectivity and improve efficiency, but risk degrading the sample.[4] It is crucial to systematically evaluate temperature within the limits of your sample and column.[4]
-
Flow Rate: In most cases, lowering the flow rate can make peaks narrower, improving resolution.[4] Conversely, increasing the flow rate shortens run time but can cause peaks to widen, decreasing resolution.[4] Finding the optimal flow rate is key to balancing efficiency and analysis time.[4]
Troubleshooting Summary
The following table summarizes the key parameters that can be adjusted to resolve co-elution during HPLC method development.
| Parameter | Action to Improve Resolution | Expected Outcome | Potential Downsides |
| Mobile Phase Strength | Decrease the percentage of organic solvent (e.g., from 70% to 60% ACN). | Increases retention time (k), providing more time for separation. | Longer analysis time; may cause excessive peak broadening if k becomes too large. |
| Mobile Phase pH | Adjust pH (e.g., from 3.0 to 4.5) using a suitable buffer. | Alters the ionization state of the analyte and/or impurity, changing selectivity (α). | Analyte or column instability outside of the optimal pH range. |
| Column Chemistry | Switch from a C18 to a FluoroPhenyl or Biphenyl column. | Introduces new retention mechanisms (e.g., π-π interactions), significantly changing selectivity (α).[3][5] | Requires purchasing a new column; method re-validation is necessary. |
| Column Temperature | Decrease the temperature (e.g., from 40°C to 30°C). | Often increases retention and can improve resolution.[4] | Longer analysis time; increased mobile phase viscosity and backpressure. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Increases efficiency (N), leading to narrower peaks and better resolution.[4] | Longer analysis time. |
| Column Particle Size | Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm). | Significantly increases efficiency (N) for sharper peaks and better resolution.[3][4] | Substantial increase in system backpressure; may require a UHPLC system. |
Experimental Protocols
Protocol 1: Systematic Approach to Resolving Co-elution in Reversed-Phase HPLC
This protocol outlines a systematic workflow for method development aimed at resolving co-eluting peaks.
-
Initial Assessment & System Suitability:
-
Inject a standard of this compound and a sample known to contain the impurity.
-
Confirm the co-elution using DAD or MS peak purity analysis as described in Q1.
-
Ensure the system is performing correctly by running a system suitability standard.[6]
-
-
Step 1: Adjust Retention (Capacity Factor, k):
-
Modify the mobile phase strength (organic solvent percentage) to achieve a capacity factor (k) for the main peak between 2 and 10.
-
If co-elution persists, proceed to the next step.
-
-
Step 2: Screen Mobile Phase Selectivity (α):
-
pH Adjustment: Prepare a series of mobile phases with different pH values (e.g., 3.0, 4.5, 6.0), ensuring a suitable buffer is used for each. Analyze the sample at each pH to observe changes in selectivity.
-
Organic Modifier Change: If using acetonitrile, prepare an equivalent mobile phase strength using methanol and re-analyze the sample.
-
-
Step 3: Screen Stationary Phase Selectivity (α):
-
If mobile phase adjustments do not provide adequate resolution, select two orthogonal columns based on the information in Q5. For example, if the initial column was a C18, select a FluoroPhenyl and a Biphenyl column.
-
Screen the sample on the new columns using the most promising mobile phase from Step 2.
-
-
Step 4: Optimize Efficiency (N) and Finalize Method:
-
Once adequate selectivity is achieved, fine-tune the resolution by optimizing the flow rate and column temperature.
-
Consider using a column with smaller particles if further efficiency is needed and the system pressure limits allow.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, and precision.[7][8]
-
Visual Workflow Guides
Caption: Workflow for detecting peak co-elution.
Caption: Decision tree for resolving peak co-elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. waters.com [waters.com]
- 7. chemrj.org [chemrj.org]
- 8. propharmagroup.com [propharmagroup.com]
Validation & Comparative
A Comparative Analysis of 2-(4-fluorophenyl)-N-methylethanamine and its Non-fluorinated Analog, 2-phenyl-N-methylethanamine
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and pharmacological properties of 2-(4-fluorophenyl)-N-methylethanamine (also known as 4-Fluoromethylphenethylamine or 4-FMA) and its non-fluorinated parent compound, 2-phenyl-N-methylethanamine (N-methylphenethylamine or NMPEA). The analysis focuses on the impact of para-fluorination on the interaction of these N-methylated phenethylamines with monoamine transporters.
Introduction and Structural Comparison
Phenethylamine derivatives are a broad class of compounds known for their psychoactive properties, primarily mediated through their interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] The two compounds under review share a common N-methylphenethylamine backbone but differ by the substitution of a single fluorine atom at the para (4) position of the phenyl ring in 4-FMA. This seemingly minor structural modification is a common strategy in medicinal chemistry to alter a compound's metabolic stability, lipophilicity, and target affinity. N-methylphenethylamine (NMPEA) is an endogenous trace amine in humans and an isomer of amphetamine.[2] 4-FMA is a synthetic stimulant drug that has been identified as a new psychoactive substance (NPS).[3]
Pharmacological Profile: Interaction with Monoamine Transporters
Both 4-FMA and NMPEA are presumed to act as monoamine releasing agents and/or reuptake inhibitors.[4] These actions increase the synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to stimulant and, in some cases, entactogenic effects. The precise quantitative comparison of their potencies at the three major monoamine transporters is hindered by a lack of direct, side-by-side experimental studies in the published literature.
However, by examining data from closely related analogs, we can infer the likely impact of N-methylation and 4-fluorination. The following table summarizes in vitro data for amphetamine, methamphetamine, and 4-fluoroamphetamine to provide context.
Table 1: Comparative Monoamine Transporter Activity of Related Analogs
| Compound | Transporter | IC50 (nM) - Uptake Inhibition | EC50 (nM) - Substrate Release |
| Amphetamine | DAT | ~600 | - |
| NET | ~70-100 | - | |
| SERT | ~20,000-40,000 | - | |
| Methamphetamine | DAT | ~600 | - |
| NET | ~70-100 | - | |
| SERT | ~20,000-40,000 | - | |
| 4-Fluoroamphetamine | DAT | 770 | 200 |
| NET | 420 | 37 | |
| SERT | 6800 | 730 | |
| (Note: Data is compiled from multiple sources and should be considered illustrative. Direct comparison is best made from single studies. IC50/EC50 values for 4-FMA and NMPEA are not available in the cited literature.) |
Analysis of Structural Modifications:
-
N-methylation (Amphetamine vs. Methamphetamine): In vitro studies show that the addition of an N-methyl group, which differentiates methamphetamine from amphetamine, does not dramatically alter potency at the monoamine transporters.[5]
-
4-fluorination (Amphetamine vs. 4-Fluoroamphetamine): The addition of a fluorine atom at the para-position significantly impacts activity. Comparing 4-fluoroamphetamine to amphetamine, fluorination appears to decrease potency at DAT and NET but substantially increases potency at SERT (a ~3-6 fold increase in inhibition potency).[5] This suggests that the 4-fluoro substitution shifts the activity profile towards a more serotonergic compound.
Inferred Profile of 4-FMA and NMPEA:
-
N-methylphenethylamine (NMPEA): As the parent compound, it is likely a substrate for monoamine transporters, though its potency is not well-documented in comparative studies. It is known to be a potent agonist of human trace amine-associated receptor 1 (hTAAR1).
-
This compound (4-FMA): Based on the structure-activity relationships observed in its analogs, it is hypothesized that 4-FMA acts as a releasing agent and reuptake inhibitor at DAT, NET, and SERT. The presence of the 4-fluoro group likely confers a more significant serotonergic activity compared to its non-fluorinated counterpart, NMPEA, potentially explaining its reported entactogenic effects.[3] Some studies of related compounds suggest that fluoro-substitution tends to favor the dopamine transporter, indicating a complex structure-activity relationship that requires direct experimental verification.[6]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these compounds involves the monoamine transporter cycle. As substrates, they are transported into the presynaptic neuron. Inside the neuron, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations. This action, combined with their interaction with the plasma membrane transporters (DAT, SERT, NET), causes a reversal of the normal transport direction, resulting in neurotransmitter efflux into the synapse.
References
- 1. pure.atu.ie [pure.atu.ie]
- 2. Adderall - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-fluorophenyl)-N-methylethanamine versus amphetamine: a comparative pharmacological study
A detailed examination of the pharmacological profiles of 2-(4-fluorophenyl)-N-methylethanamine, also known as 4-fluoromethamphetamine (4-FMA), and the classic psychostimulant amphetamine reveals distinct differences in their interactions with key monoamine systems in the brain. This guide provides a comparative analysis of their receptor binding affinities, effects on neurotransmitter release and reuptake, and the underlying signaling pathways, supported by experimental data for researchers, scientists, and drug development professionals.
While both compounds are structurally related phenethylamines, the addition of a fluorine atom to the phenyl ring in 4-FMA significantly alters its pharmacological activity, particularly its interaction with the serotonin system, leading to a mixed stimulant and entactogenic profile compared to the predominantly dopaminergic and noradrenergic actions of amphetamine. Due to the limited specific pharmacological data available for 4-FMA, this guide will also incorporate data from the closely related and more extensively studied compound, 4-fluoroamphetamine (4-FA), to provide a more comprehensive comparison.
Comparative Pharmacological Data
The following tables summarize the in vitro data for 4-FMA/4-FA and amphetamine, highlighting their potencies as inhibitors of monoamine reuptake and as releasing agents.
Table 1: Monoamine Transporter Reuptake Inhibition (IC₅₀ nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 4-Fluoroamphetamine (4-FA) | 770[1] | 420[1] | 6,800[1] |
| Amphetamine | Data not available in a directly comparable format | Data not available in a directly in a comparable format | Data not available in a directly comparable format |
Table 2: Monoamine Release (EC₅₀ nM)
| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |
| 4-Fluoroamphetamine (4-FA) | 200[1] | 37[1] | 730[1] |
| Amphetamine | Data not available in a directly comparable format | Data not available in a directly in a comparable format | Data not available in a directly comparable format |
Table 3: Receptor Binding Affinities (Kᵢ nM)
| Compound | 5-HT₂ₐ Receptor | 5-HT₂ₒ Receptor |
| 4-Fluoroamphetamine (4-FA) | 11,300[1] | 7,800[1] |
| Amphetamine | Generally considered to have low affinity | Generally considered to have low affinity |
Mechanism of Action and Signaling Pathways
Both amphetamine and 4-FMA/4-FA exert their effects primarily by interacting with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. However, the relative potency at each transporter differs significantly, accounting for their distinct pharmacological profiles.
Amphetamine is a potent releasing agent and reuptake inhibitor at the dopamine (DAT) and norepinephrine (NET) transporters, with significantly less activity at the serotonin transporter (SERT). This leads to its characteristic stimulant effects, including increased wakefulness, focus, and energy.
4-FMA and 4-FA , on the other hand, exhibit a more mixed profile. While still potent at DAT and NET, they have a significantly higher potency for serotonin release and reuptake inhibition compared to amphetamine.[1][2] This enhanced serotonergic activity is responsible for the entactogenic effects, such as euphoria and increased sociability, reported with these compounds.[1][2]
The primary signaling pathway for both compounds involves their entry into the presynaptic neuron via monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This leads to an accumulation of monoamines in the cytoplasm, which are then transported out of the neuron and into the synaptic cleft through a reversal of the direction of the DAT, NET, and SERT.
References
A Comparative Analysis of Receptor Binding Affinities: 2-(4-fluorophenyl)-N-methylethanamine and MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of 2-(4-fluorophenyl)-N-methylethanamine and the well-characterized compound 3,4-methylenedioxymethamphetamine (MDMA). The following sections present quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive overview for research and drug development purposes.
Quantitative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of MDMA and 4-fluoroamphetamine (4-FA) at key monoamine transporters and serotonin receptors. The data is presented as IC50 and Ki values, which represent the concentration of the compound required to inhibit 50% of radioligand binding and the inhibition constant, respectively. Lower values indicate a higher binding affinity.
| Target | MDMA | 4-fluoroamphetamine (4-FA) |
| Monoamine Transporters (IC50, nM) | ||
| Serotonin Transporter (SERT) | - | 6800[1] |
| Dopamine Transporter (DAT) | - | 770[1] |
| Norepinephrine Transporter (NET) | - | 420[1] |
| Serotonin Receptors (Ki, nM) | ||
| 5-HT2A | 5900[1] | 11300[1] |
| 5-HT2C | >13000 | 7800[1] |
| 5-HT1A | 12200 | - |
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand (the compound of interest) and a receptor.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity of a test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant monoamine transporters.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Test compounds: this compound or MDMA.
-
Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathway: Monoamine Transporter Action
Caption: Inhibition of monoamine reuptake at the synapse.
References
Cross-Reactivity of 2-(4-fluorophenyl)-N-methylethanamine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-(4-fluorophenyl)-N-methylethanamine, also known as 4-fluoromethamphetamine (4-FMA), in commonly used amphetamine immunoassays. The objective is to offer a clear perspective on the performance of these screening tests in detecting this specific amphetamine analog, alongside other structurally related compounds. The information presented is collated from various studies and manufacturer's data to support research and drug development efforts.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are a widely used primary screening tool for the detection of drugs of abuse in biological samples due to their speed and ease of use.[1][2] These tests utilize antibodies that bind to a specific drug or drug class. However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally similar compounds.[3] This can result in a false-positive screening result, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Understanding the cross-reactivity profile of a particular compound is crucial for interpreting screening results accurately.
This compound (4-FMA) is a synthetic stimulant of the substituted amphetamine class. Its structural similarity to amphetamine and methamphetamine raises the potential for significant cross-reactivity in amphetamine immunoassays. This guide summarizes the available experimental data on this topic.
Data Presentation: Cross-Reactivity of 4-FMA and Other Amphetamine Analogs
The following tables summarize the cross-reactivity of 4-FMA and other relevant amphetamine-like substances across various immunoassay platforms. It is important to note that cross-reactivity can vary between different manufacturers and even between different lots of the same assay.
Table 1: Cross-Reactivity of Fluorinated Amphetamine Analogs
| Compound | Immunoassay Platform | Reported Cross-Reactivity | Source(s) |
| This compound (4-FMA) | Syva Emit® II Plus Amphetamines | Significant | [5] |
| Roche KIMS Amphetamines II | Significant | [5] | |
| 4-Fluoroamphetamine (4-FA) | Amphetamine ELISA | 3,354% | |
| CEDIA DAU Amphetamine Assay | ~6% | [1][6] | |
| EMIT II Plus Amphetamines | Positive at 5000 ng/mL | [7] | |
| Triage TOX Drug Screen | Not Detected | [7] |
Note: "Significant" indicates that the source reported notable cross-reactivity but did not provide a specific percentage.
Table 2: Comparative Cross-Reactivity of Various Amphetamine Analogs in the Emit® II Plus Amphetamines Assay
| Compound | Concentration for Positive Result Equivalent to Calibrator (ng/mL) |
| 300 ng/mL Cutoff | |
| d-Amphetamine | 1000 |
| d-Methamphetamine | 300 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 2500 |
| Phentermine | 5800 |
| Ephedrine | >1,000,000 |
| Phenylpropanolamine | 700,000 |
This data is derived from the manufacturer's cross-reactivity list for the Emit® II Plus Amphetamines Assay and is presented to provide context for the detection levels of other common amphetamine-like substances.
Experimental Protocols
The following is a generalized methodology for determining the cross-reactivity of a compound in an amphetamine immunoassay, based on protocols described in the cited literature.[2][7]
Objective: To determine the concentration of a test compound that produces a positive result in a specific amphetamine immunoassay, and to calculate the percent cross-reactivity relative to the target analyte (e.g., d-amphetamine or d-methamphetamine).
Materials:
-
The specific amphetamine immunoassay kit to be evaluated (e.g., EMIT, FPIA, KIMS, CEDIA, or ELISA).
-
Certified reference material of the test compound (e.g., this compound).
-
Certified reference material of the primary target analyte (e.g., d-amphetamine or d-methamphetamine).
-
Drug-free human urine or other relevant biological matrix.
-
Calibrators and controls provided with the immunoassay kit.
-
Appropriate laboratory equipment, including an automated chemistry analyzer for the immunoassay.
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound and the target analyte in a suitable solvent (e.g., methanol).
-
Preparation of Spiked Samples: Create a series of dilutions of the test compound in the drug-free biological matrix to cover a range of concentrations. The concentrations should be chosen to bracket the expected detection range.
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Run the controls to ensure the assay is performing within specified limits.
-
Analyze the prepared series of spiked samples with the test compound.
-
Analyze a dilution series of the target analyte to establish a standard curve.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Determine the minimum concentration of the test compound that produces a positive result (i.e., a result at or above the assay's cutoff concentration).
-
Percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of Test Compound Giving a Positive Result) x 100
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to immunoassay cross-reactivity.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hugheylab.org [hugheylab.org]
- 3. escholarship.org [escholarship.org]
- 4. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 2-(4-fluorophenyl)-N-methylethanamine with Other Phenethylamine Derivatives: A Guide for Researchers
A detailed analysis of the pharmacological properties of 2-(4-fluorophenyl)-N-methylethanamine in comparison to structurally related phenethylamine derivatives, providing researchers with essential data for drug development and scientific investigation.
This guide presents a comparative analysis of this compound and other key phenethylamine derivatives, including the parent compound phenethylamine, its N-methylated form, and its 4-fluoro analog. The following sections detail their interactions with key neurological targets, namely monoamine transporters and serotonin receptors. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Phenethylamine Derivatives
Phenethylamines are a class of organic compounds with a wide range of pharmacological activities, acting primarily on the central nervous system.[1] Their chemical structure, consisting of a phenyl ring attached to an amino group via a two-carbon chain, allows for numerous substitutions that can significantly alter their affinity and efficacy at various receptors and transporters.[1] This structural versatility has made them a focal point in medicinal chemistry for the development of therapeutics for psychiatric and neurological disorders. This guide focuses on this compound, a derivative with a fluorine atom at the para position of the phenyl ring and a methyl group on the terminal amine. The introduction of fluorine can significantly impact a compound's psychoactivity, ranging from a marked loss to an enhancement and prolongation of effects.[2][3]
Comparative Pharmacological Data
While specific experimental data for this compound is limited in publicly available literature, the following tables provide a comparative overview of the pharmacological activities of closely related phenethylamine derivatives at key monoamine transporters and serotonin receptors. This data is essential for understanding the potential pharmacological profile of this compound based on structure-activity relationships.
Monoamine Transporter Inhibition
The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are crucial for regulating neurotransmitter levels in the synapse and are primary targets for many psychoactive compounds.[4]
| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) |
| Phenethylamine | ~7,800 | ~2,500 | ~25,000 |
| N-Methylphenethylamine | Data not available | Data not available | Data not available |
| 4-Fluorophenethylamine | Data not available | Data not available | Data not available |
| 4-Fluoroamphetamine* | 770 | 420 | 6800 |
*Note: 4-Fluoroamphetamine is included as a structurally similar compound with available data. It possesses an alpha-methyl group, which differentiates it from the direct phenethylamine derivatives.
Serotonin Receptor Binding Affinity
Serotonin receptors, particularly the 5-HT₂ family, are key targets for many psychedelic and psychoactive phenethylamines.
| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₂C (Kᵢ, nM) |
| Phenethylamine | >10,000 | >10,000 | >10,000 |
| N-Methylphenethylamine | Data not available | Data not available | Data not available |
| 4-Fluorophenethylamine | Data not available | Data not available | Data not available |
| 4-Fluoroamphetamine* | >10,000 | 11,300 | 7,800 |
*Note: 4-Fluoroamphetamine is included for comparative purposes.
Experimental Protocols
To facilitate further research, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the procedure for determining the binding affinity of a test compound to the dopamine, norepinephrine, and serotonin transporters.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the monoamine transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of the appropriate radioligand at a concentration near its Kₑ value.
-
25 µL of the test compound at various concentrations (typically a serial dilution). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of the respective non-labeled inhibitor.
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Dopamine Transporter Uptake Assay
This protocol describes a method to measure the functional activity of the dopamine transporter.
Objective: To determine the potency of a test compound to inhibit dopamine uptake.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing hDAT in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Add [³H]dopamine to each well to initiate the uptake process.
-
Incubation: Incubate for a short, defined period (e.g., 10 minutes) at room temperature.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells with ice-cold buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Signaling Pathways
The primary mechanism of action for many phenethylamines at monoamine transporters is the inhibition of neurotransmitter reuptake. This leads to an increased concentration of monoamines in the synaptic cleft, thereby enhancing neurotransmission.
Monoamine Transporter Inhibition Pathway
Conclusion
This guide provides a foundational comparison of this compound with related phenethylamine derivatives. The inclusion of detailed experimental protocols and a diagram of the relevant signaling pathway is intended to support further research into this and similar compounds. The limited availability of specific pharmacological data for this compound highlights an area for future investigation. Structure-activity relationship trends suggest that the 4-fluoro substitution is likely to influence its activity at monoamine transporters and serotonin receptors, warranting empirical validation.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Confirming the structure of 2-(4-fluorophenyl)-N-methylethanamine using 2D NMR techniques
Comparison Guide: Structural Confirmation of 2-(4-fluorophenyl)-N-methylethanamine using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the definitive structural elucidation of this compound. The complementary nature of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides unambiguous evidence for the molecular framework, overcoming the limitations of one-dimensional (1D) NMR in complex molecules.
Introduction
This compound is a substituted phenethylamine derivative. While 1D ¹H and ¹³C NMR provide initial insights into the number and types of protons and carbons, 2D NMR is essential to conclusively establish the connectivity of atoms within the molecule. This guide details the application of COSY, HSQC, and HMBC techniques, supported by synthesized experimental data, to confirm the structure of this compound.
Structural Elucidation Workflow
The process of confirming the molecular structure using 2D NMR follows a logical progression. Initially, 1D NMR spectra (¹H and ¹³C) are acquired to identify the basic chemical environments. Subsequently, a series of 2D NMR experiments are performed to establish correlations between different nuclei.
Caption: Workflow for 2D NMR-based structural elucidation.
Comparative Analysis of 2D NMR Techniques
The combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular structure. Each technique offers unique and complementary information.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY (¹H-¹H Correlation) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Confirms the ethylamine chain by showing a correlation between the two methylene groups (H-1' and H-2'). |
| HSQC (¹H-¹³C Correlation) | Shows direct one-bond correlations between protons and the carbons to which they are attached. | Assigns the proton signals to their corresponding carbon atoms in the ethylamine chain and the aromatic ring. |
| HMBC (¹H-¹³C Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). | Establishes the connectivity between the ethylamine side chain and the fluorophenyl ring, and the position of the N-methyl group. |
Simulated 2D NMR Data for this compound
The following tables summarize the expected correlations for this compound based on simulated 2D NMR data.
Table 1: Expected ¹H-¹H COSY Correlations
| Correlating Protons | Expected Cross-Peak |
| H-1' / H-2' | Yes |
Table 2: Expected ¹H-¹³C HSQC Correlations
| Proton (¹H Shift, ppm) | Carbon (¹³C Shift, ppm) | Assignment |
| ~2.80 | ~53.0 | C-1' |
| ~2.95 | ~35.0 | C-2' |
| ~2.45 | ~36.0 | N-CH₃ |
| ~7.00 | ~115.0 | C-3, C-5 |
| ~7.20 | ~130.0 | C-2, C-6 |
Table 3: Expected ¹H-¹³C HMBC Correlations
| Proton | Correlating Carbons (2-3 bonds) | Inferred Connectivity |
| H-1' | C-2', C-1, N-CH₃ | Confirms ethylamine chain and attachment to nitrogen. |
| H-2' | C-1', C-1, C-2, C-6 | Confirms attachment of the ethyl group to the aromatic ring. |
| N-CH₃ | C-1' | Confirms the methyl group is attached to the nitrogen. |
| H-2, H-6 | C-4, C-3, C-5, C-1, C-2' | Confirms substitution pattern on the aromatic ring. |
| H-3, H-5 | C-1, C-2, C-6, C-4 | Confirms substitution pattern on the aromatic ring. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the acquisition of 2D NMR spectra.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H-¹H COSY:
-
Pulse program: cosygpqf
-
Spectral width: 12 ppm in both dimensions
-
Number of scans: 4
-
Data points: 2048 (F2) x 256 (F1)
-
-
¹H-¹³C HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
Spectral width: 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C)
-
Number of scans: 8
-
Data points: 2048 (F2) x 256 (F1)
-
One-bond coupling constant (¹JCH): 145 Hz
-
-
¹H-¹³C HMBC:
-
Pulse program: hmbcgplpndqf
-
Spectral width: 12 ppm (F2, ¹H) and 200 ppm (F1, ¹³C)
-
Number of scans: 16
-
Data points: 2048 (F2) x 256 (F1)
-
Long-range coupling constant (ⁿJCH): 8 Hz
-
Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and definitive method for the structural confirmation of this compound. COSY establishes the proton-proton connectivities within the ethylamine chain. HSQC directly links protons to their attached carbons. Finally, HMBC provides the crucial long-range correlations that piece together the molecular fragments, confirming the attachment of the ethylamine side chain to the fluorophenyl ring and the position of the N-methyl group. This comprehensive approach is indispensable for the unambiguous structural characterization of novel compounds in chemical research and drug development.
Proposed Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An Inter-laboratory Guide to the Analytical Validation of 2-(4-fluorophenyl)-N-methylethanamine
This guide provides a comparative overview of analytical methodologies for the quantitative determination of this compound. Given the absence of a standardized, publicly available inter-laboratory validated method for this specific analyte, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques. The performance data presented are based on established validation parameters for analogous amine compounds found in scientific literature.
A robust and widely accessible method for the quantification of this compound is reversed-phase HPLC with UV detection. This technique is a mainstay in pharmaceutical analysis due to its reliability and cost-effectiveness.
Proposed Experimental Protocol
Sample Preparation:
-
Accurately weigh a portion of the sample matrix (e.g., biological fluid, pharmaceutical formulation).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components.[1][2] LLE can be carried out using an organic solvent such as ethyl acetate after basification of the aqueous sample.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is recommended to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study to ensure the method's robustness and reproducibility across different laboratory settings.
Inter-laboratory validation workflow for an analytical method.
Alternative and Confirmatory Analytical Methods
While HPLC-UV provides a reliable quantitative method, alternative techniques can offer enhanced sensitivity and selectivity, which may be crucial for certain applications, such as analysis in complex biological matrices.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For increased sensitivity, HPLC coupled with fluorescence detection can be employed.[3] This often requires a derivatization step to attach a fluorescent tag to the amine.
Derivatization Agent: Dansyl chloride is a common derivatizing agent for primary and secondary amines, yielding highly fluorescent derivatives.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and definitive identification based on mass spectra. Similar to HPLC-FLD, derivatization is typically required to improve the volatility and thermal stability of the amine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, often considered the gold standard for trace-level quantification in complex matrices.[5] It combines the separation power of HPLC with the specificity of tandem mass spectrometry, often without the need for derivatization.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the discussed analytical methods based on typical validation data for similar amine compounds.
| Parameter | HPLC-UV | HPLC-FLD (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.99[4][6] | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg[7] | 0.1 - 1 µg/L | 0.01 - 0.1 µg/L | < 0.01 µg/L[5] |
| Limit of Quantification (LOQ) | 0.02 - 0.3 mg/kg[7] | 0.3 - 3 µg/L | 0.03 - 0.3 µg/L | < 0.05 µg/L[5] |
| Precision (RSD%) | < 6%[7] | < 5% | < 10% | < 15% |
| Accuracy/Recovery (%) | 90 - 110%[4] | 85 - 115%[6] | 80 - 120% | 80 - 120% |
| Selectivity | Moderate | High | Very High | Very High |
| Throughput | High | Moderate | Moderate | High |
| Cost | Low | Moderate | Moderate | High |
Detailed Experimental Protocols
Protocol for HPLC-FLD with Dansyl Chloride Derivatization
-
Sample Extraction: Follow the sample preparation steps outlined for HPLC-UV.
-
Derivatization:
-
To the dried extract, add 100 µL of acetone and 100 µL of a dansyl chloride solution (10 mg/mL in acetone).
-
Add 50 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Vortex and incubate at 60 °C for 30 minutes in the dark.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of acetonitrile and water.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 530 nm.
-
Logical Relationship of Method Selection
The choice of analytical method is often dictated by the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation.
Decision tree for analytical method selection.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific research or quality control objectives. While a standard HPLC-UV method can provide reliable quantification for routine analysis, more sensitive and selective techniques such as HPLC-FLD, GC-MS, or LC-MS/MS are recommended for trace-level detection in complex biological matrices. A thorough inter-laboratory validation is crucial to ensure the method is robust, reliable, and transferable between different laboratories.
References
- 1. japsonline.com [japsonline.com]
- 2. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 3. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 2-(4-fluorophenyl)-N-methylethanamine for the Serotonin Transporter: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of 2-(4-fluorophenyl)-N-methylethanamine, more commonly known as 4-fluoroamphetamine (4-FA), for the serotonin transporter (SERT). Its performance is objectively compared with that of several well-established selective serotonin reuptake inhibitors (SSRIs). This comparison is supported by experimental data on binding affinities and functional potencies, along with detailed methodologies for the key experiments cited.
Comparative Analysis of Transporter Interactions
4-Fluoroamphetamine (4-FA) is a synthetic compound of the amphetamine class that exhibits a complex mechanism of action, functioning as both a releasing agent and a reuptake inhibitor at monoamine transporters.[1] This dual action distinguishes it from classic SSRIs, which primarily act as reuptake inhibitors. The data presented below indicates that 4-FA has a mixed affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
In contrast, the comparator SSRIs—sertraline, paroxetine, citalopram, and fluoxetine—demonstrate high affinity and selectivity for SERT, with significantly lower affinity for DAT and NET. This high selectivity for the serotonin transporter is a defining characteristic of the SSRI class of antidepressants.[2][3][4][5][6]
Data Presentation
The following table summarizes the quantitative data on the binding affinity (Ki) and/or functional potency (IC50/EC50) of 4-FA and selected SSRIs at the human serotonin, dopamine, and norepinephrine transporters.
| Compound | SERT | DAT | NET | Mechanism of Action |
| 4-Fluoroamphetamine (4-FA) | IC50: 6800 nM (Reuptake Inhibition)[1] EC50: 730 nM (Release)[1] | IC50: 770 nM (Reuptake Inhibition)[1] EC50: 200 nM (Release)[1] | IC50: 420 nM (Reuptake Inhibition)[1] EC50: 37 nM (Release)[1] | Releasing Agent & Reuptake Inhibitor[1] |
| Sertraline | Ki: 0.29 nM | Ki: 25 nM | Ki: 4.2 nM | Selective Reuptake Inhibitor |
| Paroxetine | Ki: 0.1 nM | Ki: 196 nM | Ki: 3.7 nM | Selective Reuptake Inhibitor |
| Citalopram | Ki: 1.6 nM | Ki: 4070 nM | Ki: 3990 nM | Selective Reuptake Inhibitor |
| Fluoxetine | Ki: 0.86 nM | Ki: 200 nM | Ki: 79 nM | Selective Reuptake Inhibitor |
Note: Lower Ki and IC50/EC50 values indicate higher affinity/potency.
Experimental Protocols
The data presented in this guide are typically generated using two key types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific transporter.
-
Preparation of Membranes: Membranes expressing the transporter of interest (SERT, DAT, or NET) are prepared from either cultured cells transfected with the transporter gene or from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) of laboratory animals.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound (e.g., 4-FA or an SSRI).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional potency of a compound in blocking the reuptake of a neurotransmitter.
-
Preparation of Synaptosomes or Transfected Cells: Synaptosomes, which are resealed nerve terminals containing transporters, are prepared from specific brain regions. Alternatively, cultured cells stably expressing the transporter of interest are used.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]serotonin for SERT) is added to initiate uptake.
-
Termination of Uptake: After a specific incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Mandatory Visualization
References
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
In Vivo Potency of 2-(4-fluorophenyl)-N-methylethanamine: A Comparative Analysis with Known Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo potency of 2-(4-fluorophenyl)-N-methylethanamine against well-characterized psychoactive substances: amphetamine, cocaine, and MDMA. Due to a lack of publicly available in vivo potency data for this compound, this document focuses on presenting established data for the comparator compounds and outlines the standard experimental protocols used to generate such data. The guide also includes a visualization of the primary signaling pathway implicated in the mechanism of action of these psychoactive substances.
Data Presentation: In Vivo Potency
The following tables summarize the median effective dose (ED50) values for amphetamine, cocaine, and MDMA in two standard in vivo behavioral assays: locomotor activity and drug discrimination. The ED50 represents the dose of a drug that produces 50% of its maximal effect. A lower ED50 value indicates higher potency.
Note: Extensive literature searches did not yield any published in vivo potency data (e.g., ED50 values) for this compound in either locomotor activity or drug discrimination assays. The inclusion of a fluorine atom on the phenyl ring of a phenethylamine derivative can significantly alter its psychoactive properties, potentially affecting its potency, duration of action, and receptor binding profile. However, without experimental data, any comparison of its in vivo potency to the substances listed below would be speculative.
Table 1: In Vivo Potency in Locomotor Activity Assays
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| Amphetamine | Mouse | Intraperitoneal (i.p.) | ~2.0 |
| Cocaine | Mouse | Intraperitoneal (i.p.) | ~15.0 |
| MDMA | Mouse | Intraperitoneal (i.p.) | ~16.0 |
Table 2: In Vivo Potency in Drug Discrimination Assays
| Training Drug | Test Compound | Animal Model | ED50 (mg/kg) |
| Cocaine (10 mg/kg) | Cocaine | Rat | 2.36 - 3.50 |
| Cocaine (5.6 mg/kg) | d-Amphetamine | Rat | No significant sex difference in ED50 |
| Racemic MDMA (3.0 mg/kg) | S(+)-MDMA | Mouse | ~0.17 |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide. These protocols provide a framework for assessing the behavioral effects of novel psychoactive compounds.
Locomotor Activity Assay
This assay measures the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.
-
Apparatus: The testing apparatus consists of a clear, open-field arena equipped with a grid of infrared beams. The automated system tracks the animal's horizontal and vertical movements by recording beam breaks.
-
Procedure:
-
Habituation: Animals are first habituated to the testing environment to reduce novelty-induced hyperactivity. This typically involves placing the animal in the activity chamber for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
Drug Administration: On the test day, animals are administered the test compound or vehicle control via a specified route (e.g., intraperitoneal, subcutaneous, oral).
-
Data Collection: Immediately following administration, the animal is placed in the center of the open-field arena, and locomotor activity is recorded for a predetermined duration (e.g., 60-120 minutes). Data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect.
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. Dose-response curves are generated by testing a range of doses of the compound. The ED50 is then calculated as the dose that produces half of the maximal locomotor response.
Drug Discrimination Assay
This assay is a highly specific method to assess the subjective effects of a drug and to determine if a novel compound produces similar interoceptive cues as a known drug of abuse.
-
Apparatus: A standard operant conditioning chamber equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets, sweetened liquid).
-
Procedure:
-
Training Phase: Animals (typically rats or non-human primates) are trained to press one lever after receiving an injection of a known drug (the "training drug," e.g., cocaine) and the other lever after receiving a vehicle injection (e.g., saline). Correct lever presses are rewarded with a reinforcer. This differential reinforcement continues until the animals can reliably discriminate between the drug and vehicle conditions.
-
Testing Phase (Substitution): Once the discrimination is established, test sessions are conducted. Animals are administered various doses of a novel compound, and the percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animal predominantly presses the drug-appropriate lever, indicating that the novel compound produces subjective effects similar to the training drug.
-
Testing Phase (Antagonism): To investigate the receptor mechanisms involved, an antagonist can be administered prior to the training drug. A blockade of the discriminative stimulus effects of the training drug suggests that the antagonist acts at the same receptor site.
-
-
Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Dose-response curves are constructed, and the ED50 is calculated as the dose of the test compound that produces 50% responding on the drug-appropriate lever.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the primary signaling pathway affected by the comparator psychoactive substances and a typical experimental workflow for in vivo potency testing.
Caption: Dopaminergic signaling pathway and points of intervention for psychoactive drugs.
Caption: General experimental workflow for in vivo potency testing of psychoactive compounds.
Quantitative comparison of the neurochemical effects of 2-(4-fluorophenyl)-N-methylethanamine and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the neurochemical effects of 2-(4-fluorophenyl)-N-methylethanamine, also known as 4-fluoromethamphetamine (4-FMA), and its structural analogs. The data presented herein is compiled from various in vitro studies to offer a comparative overview of their interactions with the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Quantitative Neurochemical Data
The following tables summarize the in vitro potencies of 4-FMA and its analogs at the dopamine, serotonin, and norepinephrine transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for substrate release, providing a comprehensive view of their activity as both blockers and releasers of these key neurotransmitters.
Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) |
| 4-Fluoroamphetamine (4-FA) | 770 | 6800 | 420 |
| 4-Fluoromethamphetamine (4-FMA) | 200 | 730 | 37 |
Source: Data compiled from various in vitro studies.
Table 2: Monoamine Transporter Substrate Release (EC50, nM)
| Compound | DAT (EC50, nM) | SERT (EC50, nM) | NET (EC50, nM) |
| 4-Fluoroamphetamine (4-FA) | Not explicitly found | Not explicitly found | Not explicitly found |
| 4-Fluoromethamphetamine (4-FMA) | 200 | 730 | 37 |
Experimental Protocols
The data presented in this guide is derived from studies employing standardized in vitro assays to determine the interaction of the compounds with monoamine transporters. The primary methodologies are radioligand binding assays and synaptosomal uptake/release assays.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific transporter. This is typically expressed as the inhibition constant (Ki) or the concentration of the drug that inhibits 50% of the binding of a specific radioligand (IC50).
General Protocol:
-
Tissue Preparation: Synaptosomes are prepared from specific rat brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). The tissue is homogenized in a buffered sucrose solution and centrifuged to isolate the synaptosomal fraction.
-
Incubation: The synaptosomal preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes bound to the radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound.
Synaptosomal Uptake and Release Assays
These assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter or to stimulate the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
Uptake Inhibition Assay Protocol:
-
Synaptosome Preparation: As described in the binding assay protocol.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.
-
Termination and Measurement: Uptake is terminated by rapid filtration, and the radioactivity accumulated within the synaptosomes is quantified.
-
Data Analysis: IC50 values are calculated to determine the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
Substrate Release Assay Protocol:
-
Synaptosome Preparation and Loading: Synaptosomes are prepared and pre-loaded with a radiolabeled neurotransmitter.
-
Initiation of Release: The pre-loaded synaptosomes are exposed to varying concentrations of the test compound.
-
Sample Collection: The amount of radioactivity released from the synaptosomes into the supernatant is measured over time.
-
Data Analysis: EC50 values are determined, representing the concentration of the compound that elicits 50% of the maximal release effect.
Visualizations
Monoamine Transporter Interaction Workflow
The following diagram illustrates the general workflow for assessing the interaction of test compounds with monoamine transporters in vitro.
Caption: Workflow for in vitro assessment of monoamine transporter interactions.
Signaling Pathway of Monoamine Releasers
This diagram depicts the proposed mechanism of action for a monoamine-releasing agent at a presynaptic terminal.
Caption: Proposed mechanism of action for a monoamine releasing agent.
Safety Operating Guide
Safe Disposal of 2-(4-fluorophenyl)-N-methylethanamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-fluorophenyl)-N-methylethanamine, a compound that requires careful management as a potentially hazardous chemical. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for similar chemical structures, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent accidental splashes to the eyes.[1][2][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | To avoid direct skin contact.[1][2][3] |
| Body Protection | Laboratory coat, long-sleeved clothing. | To protect skin from potential exposure.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors or aerosols.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Experimental Protocol: Chemical Waste Collection and Labeling
-
Container Selection:
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal Request:
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.
Table 2: Emergency Response Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[1][2] |
| Small Spill | Ensure adequate ventilation.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. labelsds.com [labelsds.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. mtu.edu [mtu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-fluorophenyl)-N-methylethanamine
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-(4-fluorophenyl)-N-methylethanamine. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
The following guidance is intended for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment, drawing from established safety protocols.
| Protection Type | Specific Equipment | Standard/Specification | Key Considerations |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 / EN 166 | Must be worn at all times when handling the substance, especially when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | ASTM F739 / EN 374 | Double gloving is recommended.[2] Check for signs of degradation and replace immediately if compromised. |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | Must be long-sleeved with a solid front and tight-fitting cuffs.[2] | |
| Respiratory Protection | NIOSH-Approved Respirator | NIOSH / EN 149 | To be used in a well-ventilated area or under a chemical fume hood.[1] The specific type of respirator should be determined by a formal risk assessment. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Footwear should fully cover the feet to protect against spills. |
II. Operational Protocol: Safe Handling and Preparation of a 10mM Solution
This protocol details a safe and systematic approach to preparing a stock solution of this compound.
A. Pre-Operational Checks:
-
Ensure a calibrated analytical balance, appropriate glassware, and a magnetic stirrer are available and in good working order.
-
Verify that the chemical fume hood is functioning correctly.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary PPE as outlined in the table above.
B. Step-by-Step Procedure:
-
Donning PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work Area Preparation: Conduct all work within a certified chemical fume hood.[1] Place an absorbent, disposable bench liner on the work surface.
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh the desired amount of this compound.
-
Record the exact weight.
-
-
Dissolution:
-
Place a stir bar in an appropriate volumetric flask.
-
Carefully transfer the weighed compound into the flask.
-
Using a volumetric pipette, add a portion of the desired solvent (e.g., DMSO, Ethanol) to the flask.
-
Place the flask on a magnetic stirrer and stir until the compound is fully dissolved.
-
Once dissolved, add the remaining solvent to reach the final volume.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
C. Post-Operational Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Waste Disposal: Dispose of all contaminated materials as outlined in the disposal plan below.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
III. Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, bench liners, and weighing paper should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
B. Disposal Procedure:
-
All waste containers must be kept securely closed when not in use.[1]
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
IV. Logical Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
